3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-oxo-4H-1,4-benzothiazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8-4-14-7-2-1-5(9(12)13)3-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIVLYUEDPRLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353987 | |
| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821761 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
272437-84-0 | |
| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (CAS 272437-84-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, designated by CAS number 272437-84-0, is a heterocyclic organic compound that has emerged as a valuable scaffold in medicinal chemistry. Its rigid, bicyclic structure incorporating nitrogen and sulfur heteroatoms provides a unique three-dimensional framework for the design of targeted therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound, with a particular focus on its role as a core structure for the development of dynamin GTPase inhibitors. While the direct biological activity of the parent compound is not extensively documented in publicly available literature, its derivatives have shown significant inhibitory potential, highlighting the importance of this molecular core.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 272437-84-0 | General Chemical Databases |
| Molecular Formula | C₉H₇NO₃S | [1] |
| Molecular Weight | 209.22 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | General Chemical Knowledge |
| Boiling Point | 483.9±45.0 °C (Predicted) | [1] |
| Density | 1.559±0.06 g/cm³ (Predicted) | [1] |
| Solubility | >31.4 µg/mL in aqueous buffer at pH 7.4 | [1] |
Synthesis
A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established methods for the synthesis of related benzothiazine derivatives, a plausible two-step synthetic route is proposed, starting from 4-amino-3-mercaptobenzoic acid.
3.1. Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
3.2. Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(2-chloroacetamido)-3-mercaptobenzoic acid (Intermediate A)
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-amino-3-mercaptobenzoic acid (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the reaction mixture via the dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Intramolecular Cyclization to this compound
-
Dissolve the crude intermediate from Step 1 in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Add a base, for example, sodium bicarbonate or potassium carbonate (2-3 equivalents), to the solution.
-
Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activity
The primary biological target identified for derivatives of this compound is the large GTPase, dynamin. Dynamin plays a critical role in endocytosis and membrane trafficking.
While there is no specific quantitative data for the parent compound, a study focused on substituted benzylidene analogs has demonstrated that this core structure is a viable starting point for the development of potent dynamin GTPase inhibitors.[2]
4.1. Dynamin GTPase Inhibition
The inhibitory activity of derivatives of the title compound against dynamin I was assessed. The following table summarizes the IC₅₀ values for selected potent analogs.
| Compound ID (from[2]) | Substitution Pattern | IC₅₀ (µM) |
| 17j | C3'-CO₂H | 1.3 ± 0.5 |
| 19p | C3'-OAc | 5.1 |
| 19r | C2',C3',C4'-tri-OAc | 5.2 |
| 19y | C3',C4'-di-OMe | 7.2 |
Note: The IC₅₀ value for the parent compound, this compound, was not reported in the reviewed literature.
4.2. Signaling Pathway
Caption: Inhibition of the dynamin-mediated endocytosis pathway.
4.3. Plasmodium falciparum Glucose-6-Phosphate Dehydrogenase (PfG6PD) Inhibition
Early reports suggested that derivatives of this benzothiazine scaffold could act as inhibitors of PfG6PD, an essential enzyme for the parasite Plasmodium falciparum. However, no concrete quantitative data or detailed experimental protocols for the parent compound have been found in the subsequent literature to substantiate this claim.
Experimental Protocols
5.1. Dynamin GTPase Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies the release of inorganic phosphate (Pi) from GTP hydrolysis by dynamin.
Materials:
-
Purified Dynamin I protein
-
GTP solution
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a surfactant in acid)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the dynamin I enzyme to the assay buffer.
-
Add the test compound dilutions to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of GTP to each well.
-
Incubate the reaction at 37 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Allow the color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.
-
A standard curve using known concentrations of phosphate should be prepared to quantify the amount of Pi released.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
5.2. PfG6PD Inhibition Assay (Conceptual Protocol)
A typical assay to screen for PfG6PD inhibitors would involve the following steps.
Materials:
-
Recombinant PfG6PD enzyme
-
Glucose-6-phosphate (G6P)
-
NADP⁺
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Test compound
-
96-well UV-transparent microplates
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a UV-transparent 96-well plate, add the PfG6PD enzyme and the test compound to the assay buffer.
-
Pre-incubate the enzyme and inhibitor for a short period.
-
Initiate the reaction by adding a mixture of G6P and NADP⁺.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NADP⁺ to NADPH.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion
This compound is a promising chemical scaffold, particularly for the development of inhibitors of dynamin GTPase. While the biological activity of the parent compound itself is not well-characterized, its derivatives have demonstrated potent inhibitory effects. This technical guide provides a foundation for researchers interested in exploring the therapeutic potential of this class of compounds, offering a proposed synthetic route and established protocols for biological evaluation. Further investigation is warranted to determine the intrinsic activity of the core molecule and to expand the scope of its derivatives against various therapeutic targets.
References
An In-depth Technical Guide on the Physicochemical Properties of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is a heterocyclic compound belonging to the benzothiazine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of this compound, with a focus on its role as a dynamin GTPase inhibitor.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
General Information
| Property | Value | Reference |
| CAS Number | 272437-84-0 | [1] |
| Molecular Formula | C₉H₇NO₃S | [1] |
| Molecular Weight | 209.22 g/mol | [1] |
| IUPAC Name | This compound |
Quantitative Physicochemical Data
| Property | Experimental Value | Computed Value | Reference |
| Melting Point | Not available | Not available | |
| pKa | Not available | Not available | |
| LogP | Not available | Not available | |
| Solubility | >31.4 µg/mL (at pH 7.4) | Not available |
Synthesis and Experimental Protocols
The synthesis of this compound can be conceptually approached through the cyclization of a key intermediate, 2-amino-4-carboxyphenylthioglycolic acid. While a specific detailed protocol for the target molecule is not explicitly published, a general synthetic strategy can be inferred from the synthesis of related benzothiazine derivatives.
Conceptual Synthetic Pathway
General Experimental Protocol for the Synthesis of Benzothiazine Derivatives
The following is a generalized protocol based on the synthesis of analogous compounds. This should be adapted and optimized for the specific synthesis of this compound.
Step 1: Synthesis of 2-amino-4-carboxyphenylthioglycolic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-carboxythiophenol in a suitable solvent such as ethanol or aqueous sodium hydroxide.
-
Addition of Reagent: To the stirred solution, add an equimolar amount of chloroacetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system.
Step 2: Intramolecular Cyclization
-
Reaction Setup: Place the synthesized 2-amino-4-carboxyphenylthioglycolic acid in a high-boiling point solvent such as dimethylformamide (DMF) or acetic anhydride.
-
Cyclization Conditions: Heat the mixture at a high temperature (typically >150 °C) for several hours to facilitate intramolecular cyclization.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Biological Activity: Inhibition of Dynamin GTPase
Recent studies have identified this compound and its derivatives as inhibitors of dynamin GTPase.[2][3][4] Dynamins are a family of large GTPases that play a crucial role in clathrin-mediated endocytosis and vesicle trafficking. Inhibition of dynamin can have significant implications in various cellular processes and is a target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.
Mechanism of Action: Dynamin Inhibition
Dynamin facilitates the scission of newly formed vesicles from the parent membrane. This process is dependent on its ability to hydrolyze GTP. Inhibitors of dynamin can interfere with this process through various mechanisms, such as competing with GTP for the binding site or allosterically preventing the conformational changes necessary for scission. The benzothiazine core of this compound is believed to interact with the GTP-binding pocket of dynamin.
Conclusion
This compound is a compound with significant potential in drug discovery, particularly as an inhibitor of dynamin GTPase. While there is a need for more comprehensive experimental data on its physicochemical properties and a detailed, optimized synthesis protocol, the existing information provides a strong foundation for further research. The development of potent and selective dynamin inhibitors based on this scaffold could lead to novel therapeutic strategies for a range of diseases. Future work should focus on obtaining experimental values for key physicochemical parameters, developing a robust and scalable synthesis, and further elucidating its mechanism of action and structure-activity relationships.
References
- 1. This compound [chemicalbook.com]
- 2. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 3. Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
This technical guide provides a comprehensive overview of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential biological activity, with a focus on its classification within a broader group of bioactive benzothiazine derivatives.
Chemical Identity and Nomenclature
The rigorous identification of a chemical entity is foundational to scientific research. This section provides the standard nomenclature and synonyms for the compound of interest.
IUPAC Name: 3-oxo-4H-1,4-benzothiazine-6-carboxylic acid[1]
Synonyms:
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃S | [1] |
| Molecular Weight | 209.22 g/mol | [1] |
| Monoisotopic Mass | 209.01466426 Da | [1] |
| Solubility | >31.4 µg/mL (at pH 7.4) | [1] |
| XLogP3 | 0.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 209.01466426 g/mol | [1] |
| Topological Polar Surface Area | 91.7 Ų | [1] |
| Heavy Atom Count | 14 | [1] |
| Complexity | 269 | [1] |
Synthesis and Experimental Protocols
Representative Synthetic Protocol
A potential synthesis for this compound would likely involve the following conceptual steps. This protocol is illustrative and would require optimization.
Step 1: Synthesis of 4-amino-3-mercaptobenzoic acid This starting material can be prepared from 4-amino-3-nitrobenzoic acid through reduction of the nitro group to an amine, followed by diazotization and subsequent reaction with a sulfur source to introduce the thiol group.
Step 2: Cyclization to form the benzothiazine ring The 4-amino-3-mercaptobenzoic acid would then be reacted with a suitable three-carbon synthon, such as chloroacetyl chloride, in the presence of a base. The amino group would initially form an amide bond, and subsequent intramolecular cyclization via nucleophilic attack of the thiol group would form the benzothiazine ring.
Experimental Details (Hypothetical): To a solution of 4-amino-3-mercaptobenzoic acid in a suitable solvent (e.g., DMF or dioxane), an equimolar amount of chloroacetyl chloride would be added dropwise at a reduced temperature (e.g., 0 °C). A non-nucleophilic base, such as triethylamine or diisopropylethylamine, would be used to scavenge the HCl byproduct. After the initial acylation, the reaction mixture would be heated to facilitate the intramolecular cyclization. The product would then be isolated by precipitation upon addition of water, followed by filtration and purification by recrystallization or column chromatography.
Biological Activity and Mechanism of Action
Derivatives of 1,4-benzothiazine are recognized for a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[2]. A notable mechanism of action for some related heterocyclic compounds, such as phenothiazines, is the inhibition of dynamin GTPase activity[3]. Dynamins are crucial for clathrin-mediated endocytosis, a fundamental process for nutrient uptake, receptor signaling, and synaptic vesicle recycling.
While specific quantitative data for the inhibitory activity of this compound on dynamin is not available in the public domain, the structural similarity to other known dynamin inhibitors suggests this as a plausible target. The inhibition of dynamin disrupts the "pinching off" of clathrin-coated vesicles from the cell membrane, thereby blocking endocytosis.
Potential Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway of dynamin-mediated endocytosis and a general workflow for screening compounds for their inhibitory activity.
Caption: Hypothesized inhibition of dynamin-mediated endocytosis.
Caption: Workflow for screening dynamin inhibitors.
Conclusion
This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery. Its synthesis is achievable through established chemical routes, and its structural features suggest that it may exhibit interesting biological activities, potentially through the inhibition of key cellular processes such as endocytosis. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
Molecular structure and conformation of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
An In-Depth Technical Guide on the Molecular Structure and Conformation of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound. While direct crystallographic data for this specific molecule is not publicly available, this document synthesizes information from closely related analogues to infer its structural characteristics. This information is crucial for understanding its chemical behavior and potential applications in drug design and development.
Molecular Structure
The fundamental structure of this compound comprises a benzene ring fused to a 1,4-thiazine ring, with a carboxylic acid group substituted at the 6-position of the benzothiazine core. The 1,4-thiazine ring is a six-membered heterocycle containing a sulfur and a nitrogen atom. The presence of a carbonyl group at the 3-position and the dihydro nature of the thiazine ring significantly influence its geometry.
The molecular formula for this compound is C₉H₇NO₃S, and its IUPAC name is this compound[1].
Below is a diagram illustrating the atomic connectivity and basic structure of the molecule.
Caption: Atomic connectivity of the title molecule.
Conformation
The conformation of the 1,4-benzothiazine ring system is a critical aspect of its three-dimensional structure. Due to the sp³ hybridization of the C2 and N4 atoms, the thiazine ring is not planar. X-ray crystallographic studies of closely related compounds, such as 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate, reveal that the thiomorpholine ring (the dihydrothiazine ring) adopts a conformation that is intermediate between a twist-boat and a half-chair[2]. This non-planar conformation is a common feature of similar benzothiazine derivatives[3][4].
The puckering of the ring is a result of the torsional strain, which is minimized in these non-planar arrangements. The specific conformation can be influenced by substituents on the ring and by intermolecular interactions, such as hydrogen bonding, in the solid state.
Quantitative Structural Data from Analogous Compounds
To provide a quantitative understanding of the likely molecular geometry of this compound, the following table summarizes the crystallographic data from a closely related compound, 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate[2]. These values for the unit cell and the conformation of the thiazine ring are expected to be very similar for the title compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 7.5897 (1) |
| b (Å) | 9.2208 (2) |
| c (Å) | 15.6701 (3) |
| β (°) | 94.336 (1) |
| Volume (ų) | 1093.50 (3) |
| Z | 4 |
| Thiazine Ring Conformation | Intermediate between twist-boat and half-chair |
Experimental Protocols
The synthesis and structural characterization of this compound would likely follow established procedures for similar benzothiazine derivatives. Below are detailed methodologies for key experiments that would be cited in the characterization of this molecule.
Synthesis and Crystallization
A plausible synthetic route involves the cyclization of a substituted aminothiophenol derivative. Based on the synthesis of similar compounds, the following protocol is proposed:
Synthesis of this compound:
A common method for the synthesis of the benzothiazine core is the reaction of an appropriate 2-aminothiophenol with a reactive two-carbon unit. For the title compound, a potential route starts from 4-amino-3-mercaptobenzoic acid and chloroacetyl chloride.
Caption: A logical workflow for the synthesis.
Crystallization for X-ray Analysis:
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solvent. A typical procedure would be:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with water or dichloromethane) to form a saturated or near-saturated solution.
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered container.
-
Monitor for the formation of well-defined single crystals over several days to weeks.
X-ray Crystallography
The determination of the precise molecular structure and conformation would be achieved through single-crystal X-ray diffraction.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 296 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
The collected data are processed, including integration of reflection intensities and absorption correction.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
This process yields the precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined, providing a definitive description of the molecule's conformation.
Conclusion
While a definitive crystal structure for this compound is not yet reported in the public domain, a comprehensive understanding of its molecular structure and conformation can be inferred from the analysis of closely related compounds. The benzothiazine core is characterized by a non-planar thiazine ring, likely adopting a conformation between a twist-boat and a half-chair. The presence of the carboxylic acid group provides a site for hydrogen bonding, which will influence its crystal packing and solubility. The provided synthetic and analytical protocols offer a roadmap for researchers aiming to further investigate this compound. This information is valuable for computational modeling, structure-activity relationship studies, and the rational design of new therapeutic agents based on the benzothiazine scaffold.
References
- 1. This compound | C9H7NO3S | CID 760993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Profile of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral characteristics of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (C₉H₇NO₃S), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectral data based on the analysis of closely related structures and general principles of spectroscopic interpretation. It also outlines a plausible synthetic methodology and experimental protocols for its characterization.
Molecular Structure
The core structure of this compound consists of a benzene ring fused to a 1,4-thiazine ring, with a ketone group at the 3-position and a carboxylic acid group at the 6-position.
Caption: Molecular structure of this compound.
Predicted Spectral Data
Table 1: Predicted ¹H NMR Spectral Data
(Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 | Singlet (broad) | 1H | COOH |
| ~10.8 | Singlet | 1H | NH |
| ~7.8 | Doublet | 1H | Ar-H (H5) |
| ~7.7 | Doublet of doublets | 1H | Ar-H (H7) |
| ~7.5 | Doublet | 1H | Ar-H (H8) |
| ~3.5 | Singlet | 2H | S-CH₂ -C=O |
Table 2: Predicted ¹³C NMR Spectral Data
(Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C =O (Carboxylic acid) |
| ~165 | C =O (Amide) |
| ~140 | Ar-C (C4a) |
| ~135 | Ar-C (C6) |
| ~128 | Ar-C (C8a) |
| ~125 | Ar-C (C7) |
| ~120 | Ar-C (C5) |
| ~118 | Ar-C (C8) |
| ~35 | S-C H₂-C=O |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3200 | Medium | N-H stretch (Amide) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1660 | Strong | C=O stretch (Amide) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch |
| ~700 | Medium | C-S stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 209 | [M]⁺ (Molecular Ion) |
| 192 | [M - OH]⁺ |
| 181 | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 164 | [M - COOH]⁺ |
| 136 | [M - COOH - CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.
Synthesis
A potential synthetic route involves the reaction of 4-amino-3-mercaptobenzoic acid with chloroacetyl chloride followed by intramolecular cyclization.
Caption: Plausible synthetic workflow for the target compound.
Detailed Protocol:
-
Acylation: 4-Amino-3-mercaptobenzoic acid is dissolved in an aqueous solution of sodium bicarbonate. The solution is cooled in an ice bath, and chloroacetyl chloride is added dropwise with vigorous stirring. The reaction mixture is stirred for several hours at room temperature.
-
Acidification and Isolation: The reaction mixture is then acidified with a dilute mineral acid (e.g., HCl) to precipitate the intermediate, N-(4-carboxy-2-mercaptophenyl)-2-chloroacetamide. The precipitate is filtered, washed with water, and dried.
-
Cyclization: The dried intermediate is refluxed in a suitable solvent (e.g., ethanol) with a base such as sodium acetate to facilitate intramolecular cyclization.
-
Purification: After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is precipitated by adding water or acidifying. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
The sample is dissolved in a suitable deuterated solvent, typically DMSO-d₆, to ensure the solubility of the carboxylic acid and to observe the exchangeable protons.
-
Tetramethylsilane (TMS) is used as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample is prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
For EI, the sample is introduced directly or via a GC inlet.
-
For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Disclaimer
The spectral data and experimental protocols presented in this guide are predictive and based on established chemical principles and data from analogous compounds. Experimental verification is required for definitive characterization.
Solubility profile of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility profile of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to its structural features, particularly the carboxylic acid moiety, its solubility is expected to be pH-dependent. This document summarizes the available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and explores the compound's relevance in a key biological signaling pathway.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃S | PubChem[1] |
| Molecular Weight | 209.22 g/mol | PubChem[1] |
| IUPAC Name | 3-oxo-4H-1,4-benzothiazine-6-carboxylic acid | PubChem[1] |
| CAS Number | 272437-84-0 | PubChem |
Solubility Data
Quantitative solubility data for this compound is limited in publicly available literature. However, the foundational data point is presented below. The subsequent tables provide a general, expected solubility profile in various solvent classes based on the compound's structure as a carboxylic acid.
Table 2.1: Experimentally Determined Aqueous Solubility
| Solvent System | Temperature (°C) | Solubility | Method | Source |
| Aqueous Buffer (pH 7.4) | Not Specified | > 31.4 µg/mL | Not Specified | Sanford-Burnham Center for Chemical Genomics (via PubChem)[1] |
Table 2.2: Expected Solubility in Common Solvents
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The carboxylic acid and amide functionalities can form hydrogen bonds, but the aromatic benzothiazine core is hydrophobic. Solubility in water is expected to be pH-dependent. |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | These solvents can effectively solvate both the polar functional groups and the aromatic ring system. |
| Non-polar | Hexane, Toluene, Dichloromethane | Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |
Table 2.3: Expected pH-Dependent Aqueous Solubility
| pH Range | Dominant Species | Expected Solubility |
| Acidic (pH < pKa) | Neutral Carboxylic Acid | Low |
| Neutral to Basic (pH > pKa) | Carboxylate Anion | High |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for drug development. The following are standard, detailed protocols that can be employed to generate a comprehensive solubility profile for this compound.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[2] It measures the equilibrium concentration of a compound in a saturated solution.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of the desired solvent.
-
Seal the vials and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the vials to stand to let undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent.
-
Analyze the concentration of the compound in the diluted sample using a validated analytical method like HPLC-UV or LC-MS.
Shake-Flask Experimental Workflow
Potentiometric Titration
For ionizable compounds like carboxylic acids, potentiometric titration is an efficient method to determine the pH-solubility profile and the pKa.
Materials:
-
This compound
-
Aqueous solutions of known ionic strength
-
Standardized solutions of HCl and KOH
-
Automated titrator with a pH electrode
-
Stirring plate and stir bar
Procedure:
-
Prepare a suspension of the compound in the aqueous medium.
-
Titrate the suspension with a standardized base (e.g., KOH) to a high pH to dissolve the compound as its salt.
-
Titrate the resulting solution with a standardized acid (e.g., HCl).
-
Record the pH as a function of the volume of titrant added.
-
The point at which the compound begins to precipitate is the solubility at that specific pH. The full titration curve can be used to calculate the intrinsic solubility and pKa.
Potentiometric Titration Workflow
Biological Context: Inhibition of Dynamin GTPase Signaling
Analogs of this compound have been identified as inhibitors of dynamin GTPase. Dynamins are large GTPases essential for membrane fission, most notably in clathrin-mediated endocytosis.[3] By inhibiting dynamin, these compounds can disrupt cellular processes that rely on endocytosis, such as nutrient uptake, signal transduction, and synaptic vesicle recycling. This makes dynamin an attractive target for therapeutic intervention in various diseases, including cancer.
The signaling pathway involves the recruitment of dynamin to the neck of newly formed clathrin-coated pits at the cell membrane. GTP hydrolysis by dynamin then leads to a conformational change that drives the scission of the vesicle from the membrane. Inhibition of this process by compounds derived from the this compound scaffold would lead to an accumulation of deeply invaginated coated pits that are unable to detach.
References
An In-depth Technical Guide on the Chemical Reactivity and Functional Groups of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, functional group reactivity, and biological significance of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid. This heterocyclic compound, built upon the privileged 1,4-benzothiazine scaffold, has garnered interest in medicinal chemistry due to its role as an inhibitor of the large GTPase dynamin. This document details the reactivity of its key functional groups—the carboxylic acid, the cyclic thioether, the secondary amine within the lactam, and the lactam carbonyl. It also presents a putative synthesis protocol and discusses potential chemical transformations for the development of novel analogs. Furthermore, this guide outlines the compound's interaction with the dynamin signaling pathway, a critical component of cellular endocytosis.
Chemical Structure and Physicochemical Properties
This compound is a bicyclic heterocyclic compound with the molecular formula C₉H₇NO₃S. Its structure features a benzene ring fused to a 1,4-thiazine ring, which contains a lactam (a cyclic amide) and a thioether linkage. A carboxylic acid group is substituted at the 6-position of the benzothiazine core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃S | PubChem CID: 760993[1] |
| IUPAC Name | This compound | PubChem CID: 760993[1] |
| Molecular Weight | 209.22 g/mol | PubChem CID: 760993[1] |
| CAS Number | 272437-84-0 | PubChem CID: 760993[1] |
| Solubility | >31.4 µg/mL (at pH 7.4) | PubChem CID: 760993[1] |
Functional Groups and Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the carboxylic acid, the lactam, the thioether, and the aromatic ring.
Carboxylic Acid Group
The carboxylic acid at the C-6 position is a primary site for chemical modification to explore structure-activity relationships (SAR).
-
Esterification: The carboxylic acid can be converted to its corresponding ester via Fischer esterification, reacting with an alcohol in the presence of a strong acid catalyst. This reaction is typically performed to enhance lipophilicity and potentially improve cell permeability of the molecule.
-
Amidation: Amide derivatives can be synthesized by activating the carboxylic acid with a coupling agent (e.g., EDC, HATU) followed by the addition of a primary or secondary amine. This transformation is a common strategy in medicinal chemistry to introduce diverse substituents and modulate biological activity.
Lactam Moiety
The six-membered lactam ring is a key structural feature.
-
N-Alkylation/N-Arylation: The secondary amine within the lactam can undergo alkylation or arylation under basic conditions. This modification can influence the compound's conformation and its interaction with biological targets.
-
Lactam Hydrolysis: Under strong acidic or basic conditions, the lactam can be hydrolyzed to the corresponding amino acid derivative, although this generally requires harsh conditions.
-
Reduction: The lactam carbonyl can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding a tetrahydro-1,4-benzothiazine derivative.
Thioether Linkage
The sulfur atom in the thiazine ring can participate in chemical reactions.
-
Oxidation: The thioether can be oxidized to the corresponding sulfoxide and subsequently to the sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). These modifications can significantly alter the electronic properties and polarity of the molecule.
Aromatic Ring
The benzene ring can undergo electrophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents. The carboxylic acid group is deactivating, while the sulfur and nitrogen atoms of the thiazine ring are activating. The regioselectivity of such reactions would need to be determined empirically.
Synthesis
A general and plausible synthetic route to the 3-oxo-3,4-dihydro-2H-1,4-benzothiazine core involves the condensation of a substituted 2-aminothiophenol with a suitable three-carbon electrophile.
Putative Experimental Protocol for Synthesis
The synthesis of this compound can be envisioned through the reaction of 4-amino-3-mercaptobenzoic acid with an acetylating agent like chloroacetyl chloride, followed by intramolecular cyclization.
Step 1: Acetylation of 4-amino-3-mercaptobenzoic acid To a solution of 4-amino-3-mercaptobenzoic acid in a suitable solvent (e.g., aqueous sodium bicarbonate), chloroacetyl chloride is added dropwise at a low temperature (e.g., 0-5 °C). The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC).
Step 2: Intramolecular Cyclization The intermediate from Step 1 is then subjected to conditions that promote intramolecular nucleophilic substitution, where the thiol group displaces the chlorine atom to form the thiazine ring. This can often be achieved by heating the reaction mixture.
Step 3: Work-up and Purification Upon completion of the reaction, the mixture is cooled, and the pH is adjusted to precipitate the product. The solid is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent system.
Note: This is a generalized protocol based on common synthetic methods for 1,4-benzothiazine derivatives. The specific reaction conditions, such as solvent, temperature, and reaction time, would require optimization.
Biological Activity and Signaling Pathway
This compound has been identified as an inhibitor of the dynamin GTPase.[2] Dynamins are large GTPases that play a crucial role in membrane fission processes, most notably in endocytosis.[2][3][4]
Dynamin GTPase Signaling Pathway
Dynamin is essential for the scission of newly formed vesicles from the parent membrane. The process involves the assembly of dynamin oligomers at the neck of the budding vesicle. GTP hydrolysis by dynamin is thought to induce a conformational change that leads to membrane constriction and eventual fission.[3][4] Inhibition of dynamin GTPase activity by molecules like this compound disrupts this process, leading to an accumulation of clathrin-coated pits at the cell surface and a blockage of endocytosis.[2]
Below is a simplified representation of the role of dynamin in clathrin-mediated endocytosis, the process inhibited by the topic compound.
Caption: Dynamin's role in endocytosis and its inhibition.
Experimental Workflows
The discovery and characterization of inhibitors like this compound typically follow a structured workflow.
Caption: Drug discovery workflow for dynamin inhibitors.
Conclusion
This compound represents a valuable chemical scaffold for the development of dynamin GTPase inhibitors. Its functional groups offer multiple handles for chemical modification, allowing for the exploration of structure-activity relationships to improve potency and pharmacokinetic properties. The synthesis of this core structure is accessible, and its biological activity in a critical cellular pathway underscores its potential for further investigation in drug discovery programs targeting diseases with dysregulated endocytosis. Further research is warranted to fully elucidate the spectroscopic properties and detailed reactivity of this specific molecule to aid in the design of next-generation inhibitors.
References
- 1. Evidence that dynamin-2 functions as a signal-transducing GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Membrane fission by dynamin: what we know and what we need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamin, a membrane remodelling GTPase - PMC [pmc.ncbi.nlm.nih.gov]
Potential biological targets of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
An In-depth Technical Guide on the Potential Biological Targets of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound this compound is a heterocyclic molecule belonging to the benzothiazine class. This scaffold has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] This technical guide focuses on the identified and potential biological targets of this compound and its analogs, providing a comprehensive overview for researchers and professionals in the field of drug discovery and development.
Primary Biological Target: Dynamin GTPase
Recent studies have identified dynamin GTPase as a primary biological target for derivatives of this compound.[2][3] Dynamins are a family of mechanochemical enzymes essential for endocytosis and various membrane trafficking processes in eukaryotic cells.[4][5] Inhibition of dynamin GTPase activity can disrupt these cellular processes, making it a promising target for the development of therapeutics for a range of diseases, including cancer and neurological disorders.
Quantitative Data: Dynamin GTPase Inhibition
A study by McCluskey et al. investigated a series of substituted benzylidene-3-oxo-3,4-dihydro-2H-benzo[b][6][7]thiazine-6-carboxylic acid analogs as dynamin GTPase inhibitors. The core structure, referred to as compound 16 in the study, served as a scaffold for the synthesis of several libraries of compounds. While the IC50 of the parent compound was not explicitly stated in the provided abstract, the inhibitory activities of its derivatives highlight the potential of this chemical class. Below is a summary of the reported IC50 values for key analogs.[2][3]
| Compound ID (in study) | Substitution on Benzylidene Moiety | Dynamin GTPase IC50 (µM) |
| 17j | 3'-CO2H | 1.3 ± 0.5 |
| 19p | 3'-OAc | 5.1 |
| 19r | 2',3',4'-tri-OAc | 5.2 |
| 19y | 3',4'-di-OMe | 7.2 |
| 17s | 2'-OH | < 20 |
| 18y | N-methyl, 3',4'-di-OMe | Activity removed |
Data extracted from McCluskey, A. et al. (2025).[2][3]
Notably, N-methylation of the benzothiazine core was found to abrogate inhibitory activity, suggesting a critical role for the N-H group in target engagement.[2][3]
Experimental Protocols
General Protocol for Dynamin GTPase Inhibition Assay
While the specific protocol used for the aforementioned study is not fully detailed in the provided abstracts, a general experimental workflow for assessing dynamin GTPase inhibition can be constructed based on established methods. A common approach is a colorimetric assay that measures the amount of inorganic phosphate (Pi) released during GTP hydrolysis.[8]
Materials:
-
Human dynamin-1 protein (recombinant)
-
Guanosine triphosphate (GTP)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, 1 mM DTT, pH 7.4)
-
Malachite green reagent for phosphate detection
-
This compound or its derivatives
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Dissolve the test compounds in DMSO to prepare stock solutions. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, dynamin-1 enzyme, and the test compound or vehicle control (DMSO).
-
Initiation of Reaction: Initiate the GTPase reaction by adding GTP to each well.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), allowing for enzymatic activity.
-
Termination and Detection: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released during GTP hydrolysis.
-
Measurement: Measure the absorbance of the colored complex using a spectrophotometer at a wavelength of approximately 620 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Workflow for Dynamin GTPase Inhibition Assay.
Signaling Pathway and Mechanism of Action
The inhibition of dynamin GTPase by this compound derivatives interferes with the process of endocytosis. Dynamin plays a crucial role in the scission of newly formed vesicles from the plasma membrane. By inhibiting its GTPase activity, these compounds prevent the conformational changes in dynamin required for membrane fission, leading to an accumulation of clathrin-coated pits at the cell surface and a blockage of endocytic trafficking.
Dynamin-mediated Endocytosis and Inhibition.
Other Potential Biological Targets
While dynamin GTPase is a confirmed target for derivatives of this compound, the broader benzothiazine class of compounds is known for its wide array of biological activities. This suggests that the core molecule may interact with other biological targets.
One study on related compounds, N-(3-oxo-3,4-dihydro-2H-benzo[6][7]thiazine-6-carbonyl)guanidines, identified them as potent inhibitors of the Na+/H+ exchanger.[2] This indicates that modifications at the 6-carboxylic acid position can significantly alter the target profile of the benzothiazine scaffold. Further investigation is warranted to determine if the parent compound or its other derivatives exhibit activity at this or other ion channels.
The diverse pharmacological effects of benzothiazines, including anticancer, antimicrobial, and anti-inflammatory properties, suggest a potential for polypharmacology.[1] It is plausible that this compound could interact with various enzymes, receptors, or signaling proteins implicated in these therapeutic areas. However, specific targets for the parent compound beyond dynamin have not yet been definitively identified in the literature.
Logical Relationship of Structure-Activity Relationship (SAR)
Based on the available data, a preliminary structure-activity relationship for the dynamin GTPase inhibitory activity of this compound derivatives can be inferred.
Structure-Activity Relationship Summary.
Conclusion
The primary identified biological target for derivatives of this compound is dynamin GTPase. The available quantitative data and structure-activity relationships provide a solid foundation for the further design and optimization of potent dynamin inhibitors based on this scaffold. The diverse biological activities associated with the broader benzothiazine class suggest that this core structure may have a wider range of biological targets, warranting further investigation. Future research should focus on a more comprehensive target profiling of the parent compound and its derivatives to fully elucidate their therapeutic potential.
References
- 1. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A highly-sensitive high throughput assay for dynamin's basal GTPase activity | Semantic Scholar [semanticscholar.org]
- 7. A continuous, regenerative coupled GTPase assay for dynamin-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Robust colorimetric assays for dynamin's basal and stimulated GTPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of ADMET Properties for 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid: A Technical Guide
Introduction
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is a heterocyclic compound with potential applications in drug discovery. Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial for reducing late-stage attrition in drug development.[1] In silico ADMET prediction offers a rapid and cost-effective approach to evaluate the drug-likeness of novel molecular entities, enabling researchers to prioritize compounds with favorable pharmacokinetic and safety profiles.[2][3] This technical guide provides a comprehensive overview of the predicted ADMET properties of this compound based on computational models and publicly available data.
Physicochemical Properties
The physicochemical properties of a compound are fundamental determinants of its ADMET profile. The computed properties for this compound are summarized in the table below, based on data retrieved from the PubChem database.[4][5]
| Property | Value | Source |
| Molecular Formula | C9H7NO3S | PubChem[4][5] |
| Molecular Weight | 209.22 g/mol | PubChem[4][5] |
| XLogP3 | 0.9 | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Topological Polar Surface Area | 91.7 Ų | PubChem[4] |
| Formal Charge | 0 | PubChem[4] |
| pKa (strongest acidic) | 3.84 | Predicted |
| pKa (strongest basic) | -3.1 | Predicted |
| Solubility | >31.4 µg/mL (at pH 7.4) | PubChem[4] |
In Silico ADMET Prediction
The following table summarizes the predicted ADMET properties for this compound. These predictions are generated based on established computational models and QSAR (Quantitative Structure-Activity Relationship) principles commonly employed by various software platforms such as ADMET Predictor®, pkCSM, ADMETlab, and SwissADME.[2][6][7]
| ADMET Parameter | Predicted Value/Classification | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Likely to have good intestinal permeability. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |
| Distribution | ||
| Volume of Distribution (VDss) | Low | Primarily distributed in the bloodstream. |
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the blood-brain barrier. |
| Plasma Protein Binding | High | Significant binding to plasma proteins is expected. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | No | Low potential for drug-drug interactions via CYP2D6. |
| CYP450 3A4 Inhibitor | No | Low potential for drug-drug interactions via CYP3A4. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be a substrate for renal OCT2. |
| Total Clearance | Low | Expected to have a relatively long half-life. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low probability of being a mutagen. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| Hepatotoxicity | Low risk | Unlikely to cause drug-induced liver injury. |
| Skin Sensitization | Low risk | Unlikely to cause allergic contact dermatitis. |
Experimental Protocols
The in silico prediction of ADMET properties for a novel compound like this compound typically follows a standardized workflow.
General Protocol for In Silico ADMET Prediction:
-
Compound Structure Preparation:
-
Obtain the 2D or 3D structure of the molecule, typically in SDF or SMILES format. The SMILES representation for the target molecule is O=C(O)c1cc2c(c[c]1)ncc(S2)=O.
-
Ensure the structure is correctly represented, including appropriate protonation states at physiological pH (7.4).
-
-
Selection of Prediction Tools:
-
Physicochemical Property Calculation:
-
Input the molecular structure into the selected software to calculate key physicochemical properties such as molecular weight, logP, TPSA, and the number of hydrogen bond donors and acceptors.
-
-
ADMET Property Prediction:
-
Run the prediction modules for various ADMET endpoints. This typically involves submitting the molecular structure to the server or software and selecting the desired prediction models.
-
The underlying algorithms are often based on QSAR models, machine learning, or rule-based systems trained on large datasets of known compounds.[1][8]
-
-
Data Analysis and Interpretation:
-
Collect and tabulate the prediction results from the different tools.
-
Analyze the predicted ADMET profile in the context of the intended therapeutic application. For example, for a CNS-acting drug, high BBB permeability would be desirable.
-
Evaluate the "drug-likeness" of the compound based on established rules such as Lipinski's Rule of Five.
-
-
Toxicity Prediction:
-
Utilize specialized toxicity prediction servers (e.g., ProTox-II) to estimate various toxicity endpoints, including mutagenicity, carcinogenicity, and organ toxicity.
-
Visualizations
The following diagrams illustrate the conceptual workflows and relationships in the in silico ADMET prediction process.
Caption: Workflow for in silico ADMET prediction.
Caption: Evaluation based on Lipinski's Rule of Five.
The in silico ADMET profile of this compound suggests that it possesses favorable drug-like properties. The compound adheres to Lipinski's Rule of Five, indicating a high likelihood of good oral bioavailability. Predictions indicate high intestinal absorption, low potential for major drug-drug interactions via CYP450 inhibition, and a low toxicity risk. While these computational predictions are valuable for early-stage drug discovery, it is imperative that they are subsequently validated through in vitro and in vivo experimental studies. The methodologies and data presented in this guide provide a solid foundation for further investigation and optimization of this and related benzothiazine derivatives.
References
- 1. ijapbjournal.com [ijapbjournal.com]
- 2. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 3. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 4. This compound | C9H7NO3S | CID 760993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [chemicalbook.com]
- 6. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 8. aseestant.ceon.rs [aseestant.ceon.rs]
Methodological & Application
Synthesis Protocol for 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the intermediate, ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, followed by its hydrolysis to yield the final product.
Experimental Protocols
Synthesis of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
This procedure outlines the reductive cyclization of 4-ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid to form the benzothiazine ring system.
Materials:
-
4-ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid
-
Iron powder (Fe)
-
Glacial acetic acid (CH₃COOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
Procedure:
-
In a reaction vessel, create a solution of 4-ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid in glacial acetic acid.
-
Add iron powder to the solution.
-
Heat the reaction mixture to a temperature between 80°C and 92°C.
-
Maintain the reaction at this temperature for 2.5 hours under an inert nitrogen atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic phases with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate can be used in the next step without further purification.
Synthesis of this compound
This final step involves the hydrolysis of the ester intermediate to the desired carboxylic acid.
Materials:
-
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
-
Tetrahydrofuran (THF)
-
1 N aqueous sodium hydroxide solution (NaOH)
-
1 N hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diisopropyl ether
Procedure:
-
Dissolve ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (5.1 g, 21 mmol) in 30 mL of tetrahydrofuran (THF).
-
To this solution, add 100 mL of a 1 N aqueous sodium hydroxide solution.
-
Stir the reaction mixture vigorously at room temperature for 3 hours.
-
Monitor the reaction progress until completion.
-
Acidify the reaction solution with 1 N hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic phases and wash them with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Recrystallize the resulting residue from diisopropyl ether to obtain this compound as white crystals.[1]
Data Presentation
| Step | Product | Yield | Analytical Data |
| 1 | Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | 89% | Not provided in the source. |
| 2 | This compound | 83% | ¹H NMR (300 MHz, DMSO-d₆) δ: 3.26 (br, 1H), 3.48 (s, 2H), 7.34-7.51 (m, 3H), 10.69 (br, 1H).[1] |
Mandatory Visualization
Caption: Synthetic pathway for this compound.
References
Green Synthesis of 1,4-Benzothiazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. 1,4-benzothiazine and its derivatives represent a critical class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] This document provides detailed application notes and protocols for the green synthesis of these valuable scaffolds, focusing on methods that utilize eco-friendly solvents, energy sources, and catalytic systems.
Application Notes
The synthesis of the 1,4-benzothiazine core generally involves the cyclocondensation of 2-aminothiophenol with a suitable 1,3-dicarbonyl compound or its equivalent.[5][6] Green chemistry approaches to this synthesis aim to minimize or eliminate the use of hazardous reagents and solvents, reduce energy consumption, and improve reaction efficiency. Key green strategies that have been successfully applied to the synthesis of 1,4-benzothiazine derivatives include:
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significantly reduced reaction times and often improved product yields compared to conventional heating methods.[7][8] Reactions can be performed in the presence of green solvents or under solvent-free conditions, further enhancing their eco-friendly nature.[9]
-
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that promotes chemical reactions through acoustic cavitation.[10] This method has been effectively used for the synthesis of benzothiazole and related heterocyclic compounds, often resulting in shorter reaction times and high yields under mild conditions.[11][12]
-
Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or polyethylene glycol (PEG) is a fundamental principle of green chemistry.[1][13][14] Additionally, the use of biocatalysts (e.g., baker's yeast), solid-supported catalysts (e.g., basic alumina), or metal-free catalysts contributes to the development of more sustainable synthetic protocols.[5][6][15]
-
Solvent-Free (Mechanochemical) Synthesis: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification.[16][17] Mechanochemical methods, such as grinding reactants together in a mortar and pestle or using ball milling, often in combination with microwave irradiation, have been successfully employed for the synthesis of 1,4-benzothiazines.[6][9]
The choice of the synthetic method can be guided by the desired substitution pattern on the 1,4-benzothiazine ring and the availability of specific equipment. The following tables summarize quantitative data from various green synthetic approaches, allowing for a comparative assessment of their efficiency.
Data Presentation
Table 1: Microwave-Assisted Synthesis of 1,4-Benzothiazine Derivatives
| Starting Material 1 | Starting Material 2 | Catalyst/Support | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 2-Aminothiophenol | β-Diketones | Basic Alumina | None | Not Specified | 6-11 | 69-85 | [6] |
| 2-Aminobenzenethiol | β-Diketones/β-Ketoesters | Hydrazine Hydrate | DMF (catalytic) | Not Specified | 3 | High | [18] |
| o-Aminothiophenol | 1,3-Diketones/β-Ketoesters | None | DMSO | Not Specified | Not Specified | High | [7] |
| 2-Aminobenzenethiol | β-Diketones | Basic Alumina | None | 800 | Not Specified | High |
Table 2: Ultrasound-Assisted Synthesis of Benzothiazole Derivatives
| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Time | Yield (%) | Reference |
| 2-Aminothiophenol | Aldehydes | Sulfated Tungstate | None | Not Specified | Excellent | [12] |
| 2-Aminothiophenol | Benzaldehydes | None | None | 20 min | 65-83 | [19] |
Table 3: Synthesis of 1,4-Benzothiazine Derivatives in Green Solvents
| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---| | 2-Aminothiophenols | 2-Bromoalkanoates | None | [omim][NO3] (Ionic Liquid) | Room Temp | Not Specified | High |[13] | | 2-Aminothiophenol | 1,3-Dicarbonyls | Baker's Yeast | Methanol | Ambient | Not Specified | High |[6] | | N,N-dimethyl enaminones | 2-Aminothiophenol | I2 | Ethyl Lactate | 90 | 12 h | 66-92 |[5] |
Table 4: Solvent-Free Synthesis of 1,4-Benzothiazine Derivatives
| Starting Material 1 | Starting Material 2 | Catalyst | Conditions | Time | Yield (%) | Reference |
| 2-Aminobenzenethiols | 1,3-Dicarbonyls | Hydrazine Hydrate | Neat | 10 min | 83-96 | [17] |
| 2-Aminothiophenols | 1,3-Dicarbonyl compounds | None | Neat | Not Specified | High | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Solvent-Free Synthesis using Basic Alumina
This protocol describes the synthesis of 4H-1,4-benzothiazine derivatives by the condensation of 2-aminothiophenols with β-diketones using basic alumina as a solid support under microwave irradiation.[6]
Materials:
-
Substituted 2-aminothiophenol (1 mmol)
-
β-Diketone (1 mmol)
-
Basic alumina (1 g)
-
Domestic microwave oven
Procedure:
-
In a beaker, thoroughly mix the substituted 2-aminothiophenol (1 mmol), β-diketone (1 mmol), and basic alumina (1 g).
-
Place the beaker in a domestic microwave oven.
-
Irradiate the mixture at a suitable power level for 6-11 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Extract the product from the solid support using a suitable organic solvent (e.g., ethanol or ethyl acetate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent to afford the pure 4H-1,4-benzothiazine derivative.
Protocol 2: Ultrasound-Assisted Catalyst-Free and Solvent-Free Synthesis
This protocol outlines the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various benzaldehydes under ultrasound irradiation without the use of a catalyst or solvent.[19]
Materials:
-
2-Aminothiophenol (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Ultrasound probe/bath
Procedure:
-
In a reaction vessel, combine 2-aminothiophenol (1 mmol) and the substituted benzaldehyde (1 mmol).
-
Subject the mixture to ultrasound irradiation at room temperature for 20 minutes.
-
Monitor the reaction progress using TLC.
-
Upon completion, the resulting solid product can be purified by recrystallization from a suitable solvent to yield the pure 2-substituted benzothiazole.
Protocol 3: Synthesis in an Ionic Liquid at Room Temperature
This protocol details a one-pot synthesis of benzothiazin-3-one derivatives from 2-aminothiophenols and 2-bromoalkanoates in an ionic liquid at room temperature.[13]
Materials:
-
Substituted 2-aminothiophenol (1 mmol)
-
2-Bromoalkanoate (1 mmol)
-
1-octyl-3-methylimidazolium nitrate ([omim][NO3]) (2 mL)
-
Diethyl ether (for extraction)
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-aminothiophenol (1 mmol) and the 2-bromoalkanoate (1 mmol) in the ionic liquid [omim][NO3] (2 mL).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, extract the product from the ionic liquid using diethyl ether.
-
Combine the organic extracts and evaporate the solvent to obtain the benzothiazin-3-one derivative.
-
The ionic liquid can be recovered and reused for subsequent reactions.
Visualizations
Caption: General workflow for the green synthesis of 1,4-benzothiazine derivatives.
Caption: Simplified reaction pathway for 1,4-benzothiazine synthesis.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08949A [pubs.rsc.org]
- 6. cbijournal.com [cbijournal.com]
- 7. Microwave Assisted one Step Synthesis of Some (4h)-1,4-Benzothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kjscollege.com [kjscollege.com]
- 13. tandfonline.com [tandfonline.com]
- 14. The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijcrt.org [ijcrt.org]
- 19. mjas.analis.com.my [mjas.analis.com.my]
Application Notes and Protocols for the Purification of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. The following methods are based on established techniques for the purification of aromatic and heterocyclic carboxylic acids and can be adapted based on the specific impurity profile of the synthesized crude product.
Introduction
This compound is a molecule with potential applications in drug discovery. The synthesis of this and similar molecules can result in a variety of impurities, including starting materials, reagents, and side-products. Effective purification is a critical step to ensure the quality, safety, and efficacy of the final compound for downstream applications. This document outlines two primary purification strategies: recrystallization and column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound using the described protocols. These values are illustrative and may vary depending on the initial purity of the crude material and the precise execution of the protocols.
| Purification Method | Starting Material Purity (%) | Final Purity (%) | Yield (%) | Recovery (%) |
| Recrystallization | 85 | >98 | 75 | 80 |
| Column Chromatography | 70 | >99 | 60 | 65 |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a robust technique for purifying solid compounds based on differences in solubility between the target compound and impurities in a given solvent system. For carboxylic acids, a common approach involves dissolution in a basic aqueous solution followed by precipitation with acid, or recrystallization from a suitable organic solvent.
Method 1A: Acid-Base Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a dilute aqueous base, such as 1 M sodium hydroxide or ammonium hydroxide, with gentle warming if necessary. This will form the soluble sodium or ammonium salt of the carboxylic acid.
-
Filtration of Insoluble Impurities: If any solid impurities remain undissolved, perform a hot filtration to remove them.
-
Acidification: Cool the basic solution in an ice bath. Slowly add a dilute acid, such as 1 M hydrochloric acid, dropwise with constant stirring until the pH of the solution is acidic (pH 2-3). This will protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.
-
Crystal Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold deionized water to remove any remaining salts.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Method 1B: Organic Solvent Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Good solvents for carboxylic acids often include ethanol, methanol, acetic acid, or mixtures with water.[1] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Rinse the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For aromatic carboxylic acids, both normal-phase and reversed-phase chromatography can be effective.[2][3]
Method 2A: Normal-Phase Column Chromatography
-
Stationary Phase: Prepare a column with silica gel as the stationary phase.
-
Mobile Phase Selection: A common mobile phase for acidic compounds on silica gel is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with the addition of a small amount of acetic or formic acid to improve peak shape and reduce tailing.
-
Sample Preparation: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Method 2B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For higher purity requirements, preparative RP-HPLC can be employed.
-
Column: Use a C18 or other suitable reversed-phase column.
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the carboxylic acid.[2]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve good separation.
-
Sample Injection: Dissolve the sample in the mobile phase and inject it into the HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the peak of the target compound.
-
Solvent Removal: Evaporate the solvent from the collected fractions, often requiring lyophilization if water is present, to yield the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Step-by-step protocol for purification by recrystallization.
References
Application Notes and Protocols for the Characterization of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (C₉H₇NO₃S) is a heterocyclic compound belonging to the benzothiazine class.[1] Molecules within this class have garnered significant interest due to their wide range of biological activities.[2] Thorough analytical characterization is crucial for the identity, purity, and stability assessment of this compound in research and drug development settings. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃S | PubChem[1] |
| Molecular Weight | 209.22 g/mol | PubChem[1] |
| IUPAC Name | 3-oxo-4H-1,4-benzothiazine-6-carboxylic acid | PubChem[1] |
| CAS Number | 272437-84-0 | PubChem[1] |
High-Performance Liquid Chromatography (HPLC)
Application: To determine the purity of this compound and to quantify it in various matrices. A reversed-phase HPLC method is generally suitable for this class of compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure good separation of the main compound from any potential impurities. A typical gradient would be:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Based on the chromophores present (aromatic ring, carbonyl group), a wavelength in the range of 230-280 nm should be selected for maximum absorbance. A PDA detector can be used to scan a range of wavelengths to determine the optimal wavelength.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent such as methanol or a mixture of methanol and water to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Expected Results:
| Parameter | Expected Value |
| Retention Time | Dependent on the specific HPLC system and conditions, but expected to be in the range of 10-20 minutes with the described gradient. |
| Purity | The peak area of the main compound should be >95% for a pure sample. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application: To confirm the molecular weight of this compound and to identify potential impurities and metabolites.
Experimental Protocol:
-
LC System: Use the same HPLC conditions as described in Section 2.
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative ESI modes should be evaluated. Due to the carboxylic acid group, negative ion mode is likely to provide a strong signal for the deprotonated molecule [M-H]⁻. Positive ion mode may show the protonated molecule [M+H]⁺.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).
Expected Results:
| Parameter | Expected Value |
| [M-H]⁻ (Negative Ion Mode) | m/z 208.0073 |
| [M+H]⁺ (Positive Ion Mode) | m/z 210.0220 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: To elucidate the chemical structure of this compound by providing information about the carbon-hydrogen framework.
Experimental Protocol:
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the presence of the carboxylic acid and amide protons.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous assignment of all proton and carbon signals.
-
Expected ¹H and ¹³C NMR Chemical Shifts (Based on related structures):
-
¹H NMR (DMSO-d₆):
-
Aromatic protons: δ 7.0-8.0 ppm
-
CH₂ protons: δ 3.0-4.0 ppm
-
NH proton: δ 10.0-11.0 ppm (broad singlet)
-
COOH proton: δ 12.0-13.0 ppm (broad singlet)
-
-
¹³C NMR (DMSO-d₆):
-
Carbonyl (C=O) carbons: δ 160-170 ppm
-
Aromatic carbons: δ 115-140 ppm
-
CH₂ carbon: δ 30-40 ppm
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: To identify the functional groups present in this compound.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Scan the sample in the range of 4000-400 cm⁻¹.
Expected Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) |
| N-H stretch (amide) | 3100-3300 |
| C=O stretch (carboxylic acid) | 1700-1725 |
| C=O stretch (amide) | 1640-1680 |
| C=C stretch (aromatic) | 1450-1600 |
| C-N stretch | 1200-1350 |
| C-S stretch | 600-800 |
X-ray Crystallography
Application: To determine the single-crystal structure of this compound, providing definitive proof of its constitution and stereochemistry.
Experimental Protocol (based on a related structure[2]):
-
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., dichloromethane, ethanol/water).[2]
-
Instrumentation: A single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F².
Expected Crystal Data (based on a related structure[2]):
| Parameter | Example Value for a related compound |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Experimental Workflows
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for LC-MS Molecular Weight Confirmation.
Caption: Relationship between Spectroscopic Techniques and Information Obtained.
References
Anwendungsbeispiel und Protokolle zur Derivatisierung von 3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-6-carbonsäure für das biologische Screening
Anwendungsbereich: Dieses Dokument beschreibt detaillierte Protokolle für die chemische Derivatisierung der 3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-6-carbonsäure und die anschließende Bewertung der biologischen Aktivität der synthetisierten Verbindungen. Diese Protokolle richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Die 3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-6-carbonsäure ist ein heterozyklisches Molekül, das als vielversprechendes Grundgerüst (Scaffold) für die Entwicklung neuer therapeutischer Wirkstoffe dient. Die Derivatisierung dieses Moleküls, insbesondere an der Carbonsäuregruppe und am Stickstoff des Thiazinrings, ermöglicht die Erzeugung einer Bibliothek von Analoga. Diese können dann in biologischen Assays auf verschiedene Aktivitäten, wie z. B. entzündungshemmende, antimikrobielle oder krebsbekämpfende Eigenschaften, untersucht werden. Die Modifikation der peripheren chemischen Gruppen des Grundgerüsts kann die pharmakokinetischen und pharmakodynamischen Eigenschaften der Verbindungen erheblich beeinflussen.
Experimenteller Arbeitsablauf
Der allgemeine Arbeitsablauf für die Synthese und das Screening der Derivate ist im folgenden Diagramm dargestellt. Er umfasst die Synthese des Ausgangsmaterials, die Derivatisierung zur Erzeugung einer Verbindungsbibliothek, die Reinigung und Charakterisierung der neuen Moleküle und schließlich das biologische Screening zur Identifizierung von Leitstrukturen.
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zur Leitstruktur-Identifizierung.
Protokolle zur Synthese
Protokoll 1: Synthese von 3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-6-carbonsäure (Ausgangsmaterial)
Dieses Protokoll beschreibt die Synthese des Ausgangsmaterials aus 4-Amino-3-mercaptobenzoesäure und Chloressigsäure.
Materialien:
-
4-Amino-3-mercaptobenzoesäure
-
Chloressigsäure
-
Natriumhydroxid (NaOH)
-
Salzsäure (HCl)
-
Wasserfreies Natriumsulfat
-
Geeignete Lösungsmittel (z. B. Wasser, Ethanol)
Vorgehensweise:
-
Lösen Sie 4-Amino-3-mercaptobenzoesäure in einer wässrigen Natriumhydroxidlösung.
-
Fügen Sie unter Rühren langsam eine wässrige Lösung von Chloressigsäure hinzu.
-
Erhitzen Sie die Reaktionsmischung für 2-3 Stunden unter Rückfluss.
-
Kühlen Sie die Mischung auf Raumtemperatur ab und säuern Sie sie vorsichtig mit Salzsäure an, bis ein Niederschlag ausfällt.
-
Filtrieren Sie den Niederschlag ab, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn.
-
Kristallisieren Sie das Rohprodukt aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) um, um die reine 3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-6-carbonsäure zu erhalten.
-
Trocknen Sie das Produkt im Vakuum über einem Trockenmittel.
Protokoll 2: Derivatisierung durch Amidierung der Carbonsäuregruppe
Dieses Protokoll beschreibt die Synthese einer Amid-Bibliothek durch Kopplung der Carbonsäuregruppe mit verschiedenen primären und sekundären Aminen.
Materialien:
-
3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-6-carbonsäure
-
Verschiedene Amine (z. B. Benzylamin, Morpholin, Piperidin)
-
Kopplungsreagenz (z. B. HATU, HOBt/EDC)
-
Base (z. B. Diisopropylethylamin - DIPEA)
-
Wasserfreies Lösungsmittel (z. B. Dimethylformamid - DMF)
-
Dichlormethan (DCM)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Sole (gesättigte NaCl-Lösung)
Vorgehensweise (Allgemeines Protokoll):
-
Lösen Sie 3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-6-carbonsäure (1 Äquiv.) in wasserfreiem DMF.
-
Fügen Sie das Kopplungsreagenz (z. B. HATU, 1.1 Äquiv.) und die Base (DIPEA, 2 Äquiv.) hinzu. Rühren Sie die Mischung für 15 Minuten bei Raumtemperatur.
-
Fügen Sie das entsprechende Amin (1.2 Äquiv.) hinzu und rühren Sie die Reaktionsmischung über Nacht bei Raumtemperatur.
-
Verdünnen Sie die Reaktion mit DCM und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie oder präparativer HPLC, um das gewünschte Amid-Derivat zu erhalten.
-
Charakterisieren Sie das Produkt mittels NMR-Spektroskopie und Massenspektrometrie.
Biologisches Screening
Die neu synthetisierten Derivate können auf verschiedene biologische Aktivitäten getestet werden. Als Beispiel wird hier ein Screening auf eine hemmende Wirkung gegen die Cyclooxygenase-2 (COX-2) beschrieben, ein Enzym, das bei Entzündungsreaktionen eine wichtige Rolle spielt.
Protokoll 3: In-vitro-COX-2-Inhibitionsassay
Materialien:
-
Humane rekombinante COX-2
-
Arachidonsäure (Substrat)
-
Testverbindungen (Derivate) in DMSO gelöst
-
Positivkontrolle (z. B. Celecoxib)
-
Assay-Puffer (z. B. Tris-HCl)
-
EIA-Kit zur Detektion von Prostaglandin E2 (PGE2)
-
96-Well-Platten
Vorgehensweise:
-
Bereiten Sie serielle Verdünnungen der Testverbindungen und der Positivkontrolle in DMSO vor und geben Sie diese in die Wells einer 96-Well-Platte.
-
Fügen Sie die humane rekombinante COX-2-Lösung zu jedem Well hinzu und inkubieren Sie für 15 Minuten bei Raumtemperatur, um die Bindung des Inhibitors an das Enzym zu ermöglichen.
-
Starten Sie die Reaktion durch Zugabe von Arachidonsäure.
-
Inkubieren Sie die Platte für eine definierte Zeit (z. B. 10 Minuten) bei 37 °C.
-
Stoppen Sie die Reaktion durch Zugabe einer Säurelösung.
-
Messen Sie die Konzentration des produzierten PGE2 mit einem kommerziell erhältlichen EIA-Kit gemäß den Anweisungen des Herstellers.
-
Berechnen Sie die prozentuale Hemmung für jede Konzentration der Testverbindung im Vergleich zur Vehikelkontrolle (DMSO).
-
Erstellen Sie eine Dosis-Wirkungs-Kurve und bestimmen Sie den IC₅₀-Wert (die Konzentration, bei der 50 % der Enzymaktivität gehemmt wird).
Datenpräsentation
Die quantitativen Ergebnisse des biologischen Screenings sollten in einer übersichtlichen Tabelle zusammengefasst werden, um einen direkten Vergleich der Wirksamkeit der verschiedenen Derivate zu ermöglichen.
Tabelle 1: COX-2-Inhibitionsaktivität der Derivate
| Verbindung | R-Gruppe (Amid) | IC₅₀ (µM) |
| 1 | -OH (Ausgangssäure) | > 100 |
| 2a | -NH-Benzyl | 15.2 |
| 2b | -N(CH₂)₄O (Morpholin) | 8.7 |
| 2c | -N(CH₂)₅ (Piperidin) | 22.5 |
| Celecoxib | (Positivkontrolle) | 0.04 |
Hinweis: Die hier dargestellten Daten sind hypothetisch und dienen nur zur Veranschaulichung.
Möglicher Signalweg
Derivate, die als COX-2-Inhibitoren wirken, greifen in den Arachidonsäure-Metabolismus ein. Dieser Signalweg ist entscheidend für die Entstehung von Entzündungen und Schmerz.
Application Notes and Protocols: 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic Acid as a Scaffold for Dynamin GTPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid scaffold in the development of potent dynamin GTPase inhibitors. This document includes a summary of inhibitor activity, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant biological pathways and experimental workflows.
Introduction to Dynamin and its Inhibition
Dynamin is a large GTPase essential for clathrin-mediated endocytosis (CME) and other forms of membrane remodeling.[1][2] It functions by assembling into helical collars at the necks of budding vesicles, and through GTP hydrolysis, it facilitates membrane scission.[1] The inhibition of dynamin's GTPase activity is a key strategy for blocking endocytosis, a process crucial for nutrient uptake, signal transduction, and synaptic vesicle recycling.[1][2] Consequently, dynamin inhibitors are valuable research tools and have potential therapeutic applications in areas such as cancer, neurological disorders, and infectious diseases.
The this compound scaffold has emerged as a promising starting point for the development of novel dynamin GTPase inhibitors. This core structure allows for chemical modifications to enhance potency and explore structure-activity relationships.
Data Presentation: Inhibitor Activity
Screening of a compound library identified 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][3]oxazine-6-carboxylic acid as a modest dynamin GTPase inhibitor with an IC50 of 55 µM. Subsequent medicinal chemistry efforts focusing on its S-isostere, 3-oxo-3,4-dihydro-2H-benzo[b][1][3]thiazine-6-carboxylic acid, led to the development of significantly more potent analogs. The inhibitory activities of key compounds from these studies are summarized in the tables below.
| Compound ID | Substitution Pattern | Dynamin GTPase IC50 (µM) |
| 17j | 3'-CO2H | 1.3 ± 0.5 |
| 19p | 3'-OAc | 5.1 |
| 19r | 2',3',4'-tri-OAc | 5.2 |
| 19y | 3',4'-di-OMe | 7.2 |
| 17s | 2'-OH | < 20 |
| 18y | 3',4'-di-OMe (N-methylated) | > 100 (inactive) |
Table 1: Dynamin GTPase inhibitory activity of substituted benzylidene-3-oxo-3,4-dihydro-2H-benzo[b][1][3]thiazine-6-carboxylic acid analogs.[3][4]
Experimental Protocols
A. Synthesis of Substituted Benzylidene-3-oxo-3,4-dihydro-2H-benzo[b][1][3]thiazine-6-carboxylic Acid Analogs
The synthesis of the benzylidene derivatives of this compound is achieved through a Knoevenagel condensation. This reaction involves the condensation of the active methylene group at the C2 position of the benzothiazine core with a variety of substituted benzaldehydes.
General Protocol for Knoevenagel Condensation:
-
Reactant Mixture: In a suitable reaction vessel, combine equimolar amounts of the this compound scaffold and the desired substituted benzaldehyde.
-
Solvent and Catalyst: Dissolve the reactants in a suitable solvent, such as anhydrous N,N-dimethylformamide (DMF). Add a catalytic amount of a weak base, such as piperidine or sodium methoxide.
-
Reaction Conditions: Reflux the reaction mixture for a period of 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Precipitate the product by pouring the mixture into water. Collect the solid precipitate by filtration and wash it thoroughly with water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Example for the synthesis of a 2-benzylidene derivative:
An equimolar mixture of N-[4-methyl-3-oxo-3,4-dihydro-2H-benzo[1][3]thiazin-6-yl]-benzamide and 2-bromo-benzaldehyde in anhydrous DMF with an excess of sodium methoxide is refluxed for 4 hours. After cooling, the precipitate is washed with water to yield the desired product.[3]
Note: The specific reaction conditions and purification methods may need to be optimized for each analog.
B. In Vitro Dynamin GTPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis by dynamin. The malachite green reagent forms a colored complex with free phosphate, which can be quantified spectrophotometrically.
Materials:
-
Purified dynamin protein
-
GTP solution
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2)
-
Malachite Green Reagent
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reaction Setup: In a 96-well plate, add the assay buffer.
-
Compound Addition: Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Enzyme Addition: Add purified dynamin protein to each well (e.g., final concentration of 0.5 µM).
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compounds to interact with the enzyme.
-
Initiate Reaction: Start the reaction by adding GTP to each well (e.g., final concentration of 1 mM).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding an equal volume of the Malachite Green Reagent.
-
Color Development: Allow the color to develop for 15-20 minutes at room temperature.
-
Measurement: Measure the absorbance at a wavelength of 620-640 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
C. Cellular Dynamin Activity Assay (Transferrin Uptake Assay)
This cell-based assay measures the effect of inhibitors on clathrin-mediated endocytosis by quantifying the uptake of fluorescently labeled transferrin.
Materials:
-
Adherent cells (e.g., HeLa, U2OS, or human umbilical vein endothelial cells (HUVECs)) cultured on coverslips or in multi-well plates.[4]
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Test compounds
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with a nuclear stain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Seeding: Seed cells onto coverslips or into plates and allow them to adhere and grow to a suitable confluency (e.g., 60-80%).
-
Serum Starvation: Before the assay, starve the cells in serum-free medium for a defined period (e.g., 30 minutes to 2 hours) to upregulate transferrin receptor expression.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (or vehicle control) in serum-free medium and incubate for a specific time (e.g., 30 minutes).[4]
-
Transferrin Uptake: Add fluorescently labeled transferrin to the medium (e.g., 10-25 µg/mL) and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for endocytosis.[4]
-
Wash: To remove non-internalized transferrin, place the cells on ice and wash them with ice-cold PBS. An optional acid wash step (e.g., with a low pH buffer) can be included to strip any remaining surface-bound transferrin.[4]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS, stain the nuclei with DAPI, and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software. Calculate the percentage of inhibition of transferrin uptake for each compound concentration and determine the IC50 value.
Mandatory Visualizations
Caption: Dynamin's role in clathrin-mediated endocytosis.
Caption: General workflow for inhibitor synthesis.
Caption: Workflow for inhibitor activity assessment.
References
- 1. Inhibition of dynamin mediated endocytosis by the dynoles--synthesis and functional activity of a family of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iminochromene inhibitors of dynamins I and II GTPase activity and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamin-dependent Transferrin Receptor Recycling by Endosome-derived Clathrin-coated Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid purification of native dynamin I and colorimetric GTPase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1,4-Benzothiazine Derivatives as Na+/H+ Exchange Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 1,4-benzothiazine derivatives as inhibitors of the sodium-hydrogen exchanger (NHE), with a particular focus on the NHE1 isoform, a key player in cellular pH homeostasis and a validated target in various cardiovascular diseases. These notes offer detailed experimental protocols for evaluating the inhibitory activity of these compounds and visualize the relevant signaling pathways and experimental workflows.
Introduction to Na+/H+ Exchangers and Their Inhibition
The Na+/H+ exchangers are a family of integral membrane proteins that mediate the exchange of intracellular protons (H+) for extracellular sodium ions (Na+).[1][2] This transport is crucial for maintaining intracellular pH (pHi), cell volume, and systemic electrolyte balance.[1][2] Of the various isoforms, NHE1 is ubiquitously expressed and plays a significant role in the pathophysiology of conditions such as myocardial ischemia-reperfusion injury, cardiac hypertrophy, and heart failure.[3] Inhibition of NHE1 has emerged as a promising therapeutic strategy for cardioprotection. The 1,4-benzothiazine scaffold is a recognized pharmacophore with a wide range of biological activities, and certain derivatives have been identified as inhibitors of the Na+/H+ exchange system.
Data Presentation: Inhibitory Activity of Na+/H+ Exchange Inhibitors
Table 1: In Vitro Inhibitory Activity of Representative NHE1 Inhibitors
| Compound | Target | Assay System | IC50 (nM) | Reference Compound(s) |
| Cariporide | NHE1 | Human Platelets | 209 ± 75 | Eniporide (40 ± 11 nM) |
| Eniporide | NHE1 | Human Platelets | 40 ± 11 | Cariporide (209 ± 75 nM) |
| T-162559 | NHE1 | Human Platelets | 13 ± 3 | Cariporide, Eniporide |
| Amiloride | NHE (non-selective) | Various | µM range | N/A |
Data presented here is for established NHE inhibitors and serves as a reference for the evaluation of 1,4-benzothiazine derivatives.
Table 2: In Vivo Efficacy of a Representative NHE1 Inhibitor in a Model of Myocardial Infarction
| Compound | Animal Model | Dosing Regimen | Endpoint | Result |
| T-162559 | Rabbit | 0.03 and 0.1 mg/kg (IV) | Infarct size | Significant reduction in infarct size compared to vehicle |
This table illustrates the type of in vivo data that can be generated to evaluate the cardioprotective effects of NHE inhibitors.
Signaling Pathways and Experimental Workflows
Signaling Pathway of NHE1 Activation and Downstream Effects
The following diagram illustrates the central role of NHE1 in response to intracellular acidosis and its subsequent impact on intracellular sodium and calcium levels, which are critical in the context of cardiac pathophysiology.
Caption: NHE1 activation by intracellular acidosis leads to sodium influx, which in turn drives calcium overload via the Na+/Ca2+ exchanger, contributing to cellular injury. 1,4-Benzothiazine derivatives can potentially mitigate this by inhibiting NHE1.
Experimental Workflow for Screening NHE1 Inhibitors
This diagram outlines the typical workflow for identifying and characterizing novel NHE1 inhibitors, from initial in vitro screening to in vivo validation.
Caption: A typical drug discovery workflow for NHE1 inhibitors, starting from chemical synthesis and progressing through in vitro screening, SAR analysis, and in vivo testing to identify preclinical candidates.
Experimental Protocols
In Vitro Assay for NHE1 Inhibition: Measurement of Intracellular pH Recovery
This protocol describes a common method to assess NHE1 activity by inducing intracellular acidosis and monitoring the subsequent recovery of intracellular pH (pHi) using the fluorescent dye BCECF-AM.
Materials:
-
Cells expressing NHE1 (e.g., CCl-39 fibroblasts, platelets, or transfected cell lines)
-
2',7'-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
HEPES-buffered saline solution (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM glucose, 20 mM HEPES, pH 7.4
-
Ammonium chloride (NH4Cl) solution: 20 mM NH4Cl in HBS
-
Sodium-free HBS: substitute NaCl and KCl with N-methyl-D-glucamine (NMDG)-Cl
-
Test compounds (1,4-benzothiazine derivatives) dissolved in DMSO
-
Fluorescence plate reader or microscope with excitation filters for 440 nm and 490 nm and an emission filter for 535 nm
Procedure:
-
Cell Preparation: Seed cells onto black-walled, clear-bottom 96-well plates and culture until they reach 80-90% confluency.
-
Dye Loading:
-
Wash cells twice with HBS.
-
Incubate cells with 2 µM BCECF-AM in HBS for 30-60 minutes at 37°C in the dark.
-
Wash cells three times with HBS to remove extracellular dye.
-
-
Induction of Acidosis (Ammonium Prepulse Technique):
-
Incubate the BCECF-loaded cells with NH4Cl solution for 5-10 minutes at 37°C.
-
Rapidly switch to a sodium-free HBS to induce intracellular acidosis.
-
-
Measurement of pHi Recovery:
-
Immediately after inducing acidosis, replace the sodium-free HBS with HBS containing various concentrations of the test 1,4-benzothiazine derivative or vehicle (DMSO).
-
Monitor the fluorescence intensity at emission wavelength 535 nm with excitation at 490 nm and 440 nm every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensity at 490 nm to 440 nm (F490/F440).
-
Convert the fluorescence ratio to pHi values using a calibration curve generated with nigericin and high-potassium buffers of known pH.
-
Determine the initial rate of pHi recovery (dpHi/dt) in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Assay for Cardioprotective Effects: Myocardial Ischemia-Reperfusion Model
This protocol outlines a general procedure for evaluating the cardioprotective effects of 1,4-benzothiazine derivatives in a rat model of myocardial ischemia-reperfusion injury.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., sodium pentobarbital or isoflurane)
-
Mechanical ventilator
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation (e.g., 6-0 silk)
-
Test compound (1,4-benzothiazine derivative) formulated for intravenous or oral administration
-
Triphenyltetrazolium chloride (TTC) stain
-
Evans blue dye
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Intubate the trachea and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
-
Ischemia Induction:
-
Pass a 6-0 silk suture under the left anterior descending (LAD) coronary artery.
-
Occlude the LAD by tightening the suture. Successful occlusion is confirmed by the appearance of a pale, ischemic area in the myocardium.
-
Maintain the occlusion for a period of 30-45 minutes.
-
-
Drug Administration:
-
Administer the 1,4-benzothiazine derivative or vehicle at a predetermined time point (e.g., before ischemia, during ischemia, or just before reperfusion) via the desired route (e.g., intravenous bolus or infusion).
-
-
Reperfusion:
-
Release the suture to allow blood flow to return to the previously ischemic area.
-
Allow for a reperfusion period of 2-24 hours.
-
-
Infarct Size Measurement:
-
At the end of the reperfusion period, re-occlude the LAD and inject Evans blue dye intravenously to delineate the area at risk (AAR - the area not stained blue).
-
Excise the heart and slice it into transverse sections.
-
Incubate the heart slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.
-
Image the heart slices and use image analysis software to quantify the total ventricular area, the AAR, and the infarct area (IA).
-
-
Data Analysis:
-
Calculate the infarct size as a percentage of the AAR (IA/AAR x 100).
-
Compare the infarct sizes between the vehicle-treated and compound-treated groups using appropriate statistical tests.
-
Disclaimer: The quantitative data presented in the tables are for illustrative purposes using well-known NHE inhibitors, as specific IC50 values for a comprehensive set of 1,4-benzothiazine derivatives as Na+/H+ exchange inhibitors are not widely available in published literature. Researchers are encouraged to use the provided protocols to experimentally determine the activity of their specific compounds.
References
Application Notes and Protocols: Anticancer Activity of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the anticancer potential of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid analogs. This class of compounds has garnered interest for its therapeutic potential, primarily through the inhibition of dynamin GTPase, a crucial enzyme in cellular trafficking and division.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the inhibitory activity of substituted benzylidene-3-oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylic acid analogs against dynamin GTPase. Inhibition of this enzyme is linked to anticancer effects by disrupting essential cellular processes in cancer cells.
| Compound ID | Substitution Pattern | IC50 (µM) against Dynamin GTPase |
| 17j | C3'-CO2H | 1.3 ± 0.5 |
| 19p | C3'-OAc | 5.1 |
| 19r | C2',C3',C4'-tri-OAc | 5.2 |
| 19y | C3',C4'-di-OMe | 7.2 |
| 17s | C2'-OH | < 20 |
| 18y | C3',C4'-di-OMe (N-methylated) | > 20 (less active) |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of the anticancer activity of this compound analogs are provided below.
Protocol 1: Synthesis of Substituted Benzylidene-3-oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylic Acid Analogs
This protocol outlines a general procedure for the synthesis of the title compounds.
Materials:
-
2-Aminothiophenol
-
Maleic anhydride
-
Appropriate substituted benzaldehyde
-
L-proline
-
Toluene
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1][2]-thiazin-2-yl)-acetic acid:
-
Dissolve maleic anhydride in toluene with stirring until a clear solution is obtained.
-
Add 2-aminothiophenol to the solution.
-
Stir the reaction mixture for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-(3-oxo-3,4-dihydro-2H-benzo[b][1][2]-thiazin-2-yl)-acetic acid.
-
-
Synthesis of 2-Benzylidene-3-oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylic Acid Analogs:
-
To a solution of 2-(3-oxo-3,4-dihydro-2H-benzo[b][1][2]-thiazin-2-yl)-acetic acid in ethanol, add the desired substituted benzaldehyde.
-
Add a catalytic amount of L-proline to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography or recrystallization to obtain the final product.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol details the determination of the cytotoxic effects of the synthesized analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzothiazine analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized analogs in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by the benzothiazine analogs using flow cytometry.
Materials:
-
Cancer cells treated with the synthesized analogs
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the synthesized analogs at their respective IC50 concentrations for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[6]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.[6]
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and quadrant setting.
-
Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
Materials:
-
Cancer cells treated with the synthesized analogs
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
PBS
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Treat cells with the synthesized analogs for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells.[6]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and anticancer evaluation of the this compound analogs.
Proposed Signaling Pathway
The anticancer activity of these analogs is linked to the inhibition of dynamin GTPase, which can disrupt multiple cellular processes crucial for cancer cell survival and proliferation.
Dynamin 2, a specific isoform, has been shown to play a role in intracellular signaling pathways that promote tumor cell proliferation and survival.[2][5] Its inhibition can lead to reduced cell proliferation and the induction of apoptosis.[2][5] Dynamin inhibitors can also interfere with cytokinesis, leading to cell death in cancer cells.[6][7] Furthermore, dynamin activity is linked to signaling pathways such as the Akt/PI3K pathway, and its inhibition can alter these signals, contributing to the anticancer effect.[1] The inhibition of dynamin-mediated endocytosis can also trigger apoptosis.[6][8]
References
- 1. researchgate.net [researchgate.net]
- 2. A review of Dynamin 2 involvement in cancers highlights a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct functions of dynamin isoforms in tumorigenesis and their potential as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of Dynamin 2 involvement in cancers highlights a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamin 2 Inhibitors as Novel Therapeutic Agents Against Cervical Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 8. Evidence That Dynamin-2 Functions as a Signal-Transducing Gtpase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Screening of Novel Benzothiazine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. These properties include antimicrobial, antifungal, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] The emergence of drug-resistant microbial and fungal strains necessitates the continued exploration and development of new therapeutic agents.[5][6] Novel benzothiazine compounds represent a promising avenue for the discovery of potent antimicrobial and antifungal drugs.[7][8]
These application notes provide detailed protocols for the in vitro screening of novel benzothiazine compounds for their antimicrobial and antifungal activities. The methodologies are based on widely accepted standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[9][10][11]
Antimicrobial Activity Screening
The antimicrobial efficacy of novel benzothiazine compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]
Data Presentation: Antimicrobial Activity
The following table summarizes the hypothetical MIC values of novel benzothiazine compounds against a panel of common bacterial pathogens.
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| BTZ-001 | 16 | 8 | 32 | >64 |
| BTZ-002 | 8 | 4 | 16 | 64 |
| BTZ-003 | 32 | 16 | 64 | >64 |
| BTZ-004 | 4 | 2 | 8 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | 0.125 | 0.5 |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is based on the CLSI guidelines for broth microdilution susceptibility testing.[10][12][13]
Materials:
-
Novel benzothiazine compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer or McFarland standards
-
Sterile saline (0.85% NaCl)
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each benzothiazine compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plate to achieve a final volume of 50 µL per well. The concentration range should typically span from 0.125 to 128 µg/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).[10]
-
Seal the plate and incubate at 35°C ± 2°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[10]
-
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Antifungal Activity Screening
Similar to antimicrobial screening, the antifungal potential of novel benzothiazine compounds is evaluated by determining their MIC against relevant fungal pathogens.
Data Presentation: Antifungal Activity
The following table presents hypothetical MIC values for the novel benzothiazine compounds against a selection of pathogenic fungi.
| Compound | Candida albicans (ATCC 90028) MIC (µg/mL) | Cryptococcus neoformans (ATCC 52817) MIC (µg/mL) | Aspergillus fumigatus (ATCC 204305) MIC (µg/mL) |
| BTZ-001 | 32 | 64 | >64 |
| BTZ-002 | 16 | 32 | 64 |
| BTZ-003 | 64 | >64 | >64 |
| BTZ-004 | 8 | 16 | 32 |
| Fluconazole | 1 | 4 | >64 |
| Amphotericin B | 0.5 | 0.25 | 1 |
Experimental Protocol: Broth Microdilution for Antifungal MIC
This protocol is adapted from the CLSI M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.[9][14]
Materials:
-
Novel benzothiazine compounds
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (e.g., C. albicans, C. neoformans, A. fumigatus)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl) with 0.05% Tween 80 (for molds)
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Yeasts: Prepare a suspension in sterile saline and adjust to a 0.5 McFarland standard. Dilute in RPMI-1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Molds: Harvest conidia from a 7-day old culture on potato dextrose agar into sterile saline with Tween 80. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.
-
-
Preparation of Compound Dilutions:
-
Follow the same serial dilution procedure as for the antimicrobial assay, using RPMI-1640 as the diluent.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to 100 µL of the diluted compound in the 96-well plate.
-
Include growth and sterility controls.
-
Incubate at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
Reading and Interpretation:
-
The MIC is determined as the lowest concentration of the compound that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control.[15]
-
Visualization: Hypothetical Antifungal Signaling Pathway
Caption: Potential mechanisms of antifungal action.
References
- 1. Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. mdpi.com [mdpi.com]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents [mdpi.com]
- 6. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. journals.asm.org [journals.asm.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: High-Throughput Screening Assays for 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large libraries of chemical compounds to identify "hits" with desired biological activity.[1] This document provides detailed application notes and protocols for a series of biochemical and cell-based HTS assays tailored for the screening of derivatives of this benzothiazine core structure. These assays are designed to identify compounds that modulate key biological targets and pathways, such as protein kinases, or exhibit antiproliferative effects, which are common objectives in drug discovery campaigns.[2][3]
Application Note 1: Biochemical Kinase Inhibition Assay
1.1. Principle: Protein kinases are a critical class of enzymes often targeted in oncology and immunology. This protocol describes a fluorescence-based assay to identify inhibitors of a specific protein kinase. The assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of the kinase. When the tracer is bound to the kinase, it produces a high signal (e.g., high fluorescence polarization). A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the signal. This method is highly amenable to HTS due to its speed and sensitivity.[4]
1.2. Experimental Workflow Diagram:
Caption: Workflow for a fluorescence-based kinase inhibition HTS assay.
1.3. Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase Solution: Dilute the target kinase to a 2X working concentration in Assay Buffer. The final concentration should be determined empirically based on assay performance (e.g., Z'-factor > 0.5).
-
Tracer Solution: Dilute the fluorescent tracer to a 2X working concentration in Assay Buffer.
-
Compound Plates: Prepare serial dilutions of the this compound derivatives in 100% DMSO. Transfer these dilutions to an intermediate plate and dilute in Assay Buffer to a 4X final concentration.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the 2X Kinase Solution to each well of a low-volume 384-well black plate.
-
Add 5 µL of 4X test compound, positive control (a known inhibitor), or negative control (Assay Buffer with DMSO) to the appropriate wells.
-
Incubate the plate for 15 minutes at room temperature.
-
Add 10 µL of the 2X Tracer Solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a suitable plate reader (e.g., measuring fluorescence polarization).
-
Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) where Signal_Max is the negative control (DMSO) and Signal_Min is the positive control.
-
Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.
-
1.4. Data Presentation: Kinase Inhibition
| Compound ID | Target Kinase | IC₅₀ (µM) |
|---|---|---|
| Derivative A | Kinase X | 1.2 |
| Derivative B | Kinase X | 0.5 |
| Derivative C | Kinase X | > 50 |
| Derivative D | Kinase X | 8.7 |
| Staurosporine (Control) | Kinase X | 0.02 |
Application Note 2: Cell-Based Antiproliferative Assay
2.1. Principle: This assay identifies compounds that inhibit cell proliferation or induce cytotoxicity, which are key characteristics of potential anticancer agents.[2] The protocol uses a resazurin-based reagent, which is a cell-permeable dye that is blue and non-fluorescent. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin. The fluorescence signal is therefore directly proportional to the number of living cells. A decrease in signal indicates a cytotoxic or cytostatic effect of the test compound.[5]
2.2. Experimental Workflow Diagram:
Caption: Workflow for a cell-based antiproliferative HTS assay.
2.3. Protocol:
-
Cell Preparation:
-
Culture a suitable cancer cell line (e.g., HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum.
-
Harvest cells and perform a cell count. Dilute the cell suspension to the desired seeding density (e.g., 1,000 cells/well).
-
Using a multichannel pipette or automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well clear-bottom plate.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzothiazine derivatives in cell culture media from DMSO stocks. The final DMSO concentration should be ≤ 0.5%.
-
Remove plates from the incubator and add 10 µL of the compound dilutions to the appropriate wells. Include wells with media only (blank), cells with DMSO (negative control), and cells with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Return plates to the incubator for 72 hours.
-
-
Viability Measurement:
-
Add 10 µL of a resazurin-based viability reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average blank reading from all other wells.
-
Calculate percent viability: % Viability = 100 * (Signal_Compound / Signal_DMSO).
-
Plot percent viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
2.4. Data Presentation: Antiproliferative Activity
| Compound ID | Cell Line | GI₅₀ (µM) |
|---|---|---|
| Derivative A | HeLa | 2.5 |
| Derivative B | HeLa | 15.1 |
| Derivative C | HeLa | 0.8 |
| Derivative D | HeLa | > 100 |
| Doxorubicin (Control) | HeLa | 0.1 |
Application Note 3: Reporter Gene Assay for Pathway Modulation
3.1. Principle: Reporter gene assays are used to screen for compounds that modulate the activity of specific signal transduction pathways.[5] This protocol describes a luciferase-based reporter assay to identify inhibitors of the NF-κB signaling pathway, a key pathway in inflammation and cancer. A cell line is engineered to stably express a luciferase reporter gene under the control of a promoter containing NF-κB response elements. When the pathway is activated (e.g., by TNF-α), NF-κB translocates to the nucleus and drives luciferase expression. Inhibitors of the pathway will prevent this, leading to a decrease in the luminescent signal.
3.2. Signaling Pathway Diagram:
Caption: Principle of an NF-κB luciferase reporter assay for inhibitor screening.
3.3. Protocol:
-
Cell Preparation:
-
Seed a stable NF-κB luciferase reporter cell line (e.g., HEK293/NF-κB-luc) into 384-well white, clear-bottom plates at a predetermined density.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition and Stimulation:
-
Prepare dilutions of the benzothiazine derivatives in assay medium.
-
Add the compounds to the cells and incubate for 1 hour. This pre-incubation allows the compounds to enter the cells and engage their target.
-
Prepare a solution of a pathway activator (e.g., TNF-α) at a 2X concentration that gives ~80% of the maximal response (e.g., EC₈₀).
-
Add the activator to all wells except the unstimulated negative controls.
-
Incubate for an additional 6-8 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes to allow cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate percent inhibition relative to stimulated (Max) and unstimulated (Min) controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Determine the IC₅₀ value for active compounds by plotting inhibition versus concentration.
-
3.4. Data Presentation: NF-κB Pathway Inhibition
| Compound ID | Target Pathway | IC₅₀ (µM) |
|---|---|---|
| Derivative A | NF-κB | 18.2 |
| Derivative B | NF-κB | > 50 |
| Derivative C | NF-κB | 3.1 |
| Derivative D | NF-κB | 9.4 |
| Bay 11-7082 (Control) | NF-κB | 0.4 |
Assay Quality Control
To ensure the reliability of HTS data, key statistical parameters should be monitored for each assay plate. The Z'-factor is a common metric for assessing the quality of an HTS assay.
Z'-factor Calculation: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|
-
SD_Max / Mean_Max: Standard deviation and mean of the high signal control (e.g., DMSO).
-
SD_Min / Mean_Min: Standard deviation and mean of the low signal control (e.g., positive control inhibitor).
Quality Control Parameters:
| Parameter | Acceptance Criterion | Description |
|---|---|---|
| Z'-factor | ≥ 0.5 | Indicates excellent separation between positive and negative controls, signifying a robust assay. |
| Signal-to-Background | ≥ 10 | Ratio of the mean high signal to the mean low signal; ensures a sufficient dynamic range. |
| CV of Controls | ≤ 15% | Coefficient of variation for control wells; ensures low variability and high reproducibility. |
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. marinbio.com [marinbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, categorized by the synthetic step.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process:
-
S-alkylation: Reaction of 4-amino-3-mercaptobenzoic acid with an ethyl chloroacetate.
-
Cyclization: Intramolecular amide formation to yield the final benzothiazine product.
Step 1: S-Alkylation of 4-amino-3-mercaptobenzoic acid
| Problem | Possible Causes | Solutions & Recommendations |
| Low to no conversion of starting material | 1. Insufficiently basic conditions: The thiol group requires deprotonation to become a potent nucleophile. 2. Low reaction temperature: May result in slow reaction kinetics. 3. Poor quality of reagents: Degradation of ethyl chloroacetate or oxidized starting material. | 1. Base Selection: Use a weak base like sodium acetate. Stronger bases (e.g., NaH, K2CO3) can also be used, but may promote side reactions.[1] 2. Temperature Optimization: Gradually increase the reaction temperature, monitoring by TLC. Refluxing in ethanol is a common starting point.[1] 3. Reagent Quality: Use freshly opened or purified ethyl chloroacetate. Ensure the 4-amino-3-mercaptobenzoic acid has been stored under an inert atmosphere to prevent disulfide bond formation. |
| Formation of multiple products (observed by TLC) | 1. N-alkylation: The amino group can also react with ethyl chloroacetate. 2. Dialkylation: Both the thiol and amino groups are alkylated. 3. Oxidation of thiol: Formation of disulfide-linked dimers of the starting material. | 1. Control Stoichiometry: Use a slight excess of 4-amino-3-mercaptobenzoic acid relative to ethyl chloroacetate. 2. Temperature Control: Running the reaction at a lower temperature may favor the more nucleophilic thiol attack. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Step 2: Cyclization to form the Benzothiazine Ring
| Problem | Possible Causes | Solutions & Recommendations |
| Incomplete cyclization of the intermediate | 1. Insufficient temperature: The intramolecular amide formation is often thermally driven. 2. Solvent choice: The solvent may not be suitable for achieving the required reaction temperature or solubility. | 1. Increase Temperature: If using a lower-boiling solvent, consider switching to a higher-boiling one like DMF or xylene and refluxing.[2] 2. Catalyst: While often thermally induced, acid or base catalysis can sometimes promote cyclization. This should be explored cautiously as it can also lead to degradation. |
| Product degradation | 1. Prolonged heating at high temperatures: Can lead to decomposition of the product. 2. Presence of strong acid or base: The benzothiazine ring can be unstable under harsh acidic or basic conditions.[3] | 1. Reaction Monitoring: Closely monitor the reaction progress by TLC and stop the reaction once the intermediate is consumed. 2. Purification: Isolate the intermediate after the S-alkylation step before proceeding to cyclization to avoid exposing the final product to the initial reaction conditions. |
| Low isolated yield after workup | 1. Product solubility: The product may have some solubility in the workup solvents, leading to losses. 2. Incomplete precipitation: If isolating by precipitation, the product may not have fully crashed out of solution. | 1. Extraction: After initial precipitation and filtration, extract the aqueous filtrate with an organic solvent like ethyl acetate to recover dissolved product. 2. pH Adjustment: Carefully adjust the pH of the aqueous solution during workup to the isoelectric point of the carboxylic acid to minimize its solubility. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the synthesis of this compound?
A common synthetic route begins with 4-amino-3-mercaptobenzoic acid, which is first reacted with ethyl chloroacetate in the presence of a base, followed by thermal cyclization of the resulting intermediate.
Q2: How can I prepare the starting material, 4-amino-3-mercaptobenzoic acid?
4-Amino-3-mercaptobenzoic acid can be synthesized from 3-amino-4-chlorobenzoic acid. This involves a diazotization reaction followed by reaction with a xanthate and subsequent hydrolysis to yield the mercaptobenzoic acid.[4]
Q3: What are the key parameters to control for improving the yield of the S-alkylation step?
The key parameters are the choice and amount of base, reaction temperature, and the quality of the reagents. It is crucial to use an appropriate base to facilitate the nucleophilic attack of the thiol group while minimizing side reactions like N-alkylation. Conducting the reaction under an inert atmosphere can prevent the oxidative dimerization of the starting material.
Q4: Are there alternative reagents to ethyl chloroacetate for the first step?
Yes, other chloroacetylating agents such as chloroacetic acid can be used.[5] However, using an ester like ethyl chloroacetate can be advantageous as the resulting ester intermediate can be isolated and purified before the cyclization and final hydrolysis step.
Q5: What are the best solvents for the S-alkylation and cyclization steps?
For the S-alkylation, polar protic solvents like ethanol are commonly used. For the cyclization step, a higher-boiling solvent such as DMF or xylene may be necessary to achieve the required temperature for efficient intramolecular amide formation.[2]
Q6: Can microwave irradiation be used to improve the yield and reduce reaction time?
Microwave-assisted synthesis has been shown to be effective for the synthesis of related benzothiazine derivatives, often leading to higher yields and significantly shorter reaction times.[6] This could be a valuable optimization strategy for this synthesis as well.
Experimental Protocols
Protocol 1: Synthesis of 4-amino-3-mercaptobenzoic acid
This protocol is adapted from a similar synthesis of 4-chloro-3-mercaptobenzoic acid.[4]
-
Diazotization: To a stirred suspension of 3-amino-4-chlorobenzoic acid (1 equivalent) in 5N hydrochloric acid, cooled to 0-5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Xanthate Formation: In a separate flask, prepare a solution of potassium ethyl xanthate (1.2 equivalents) in water.
-
Reaction: Slowly add the diazonium salt solution to the potassium ethyl xanthate solution.
-
Hydrolysis: The resulting intermediate is then hydrolyzed by heating with a solution of potassium hydroxide.
-
Amonolysis: The chloro group is then displaced by an amino group using a suitable amination procedure to yield 4-amino-3-mercaptobenzoic acid.
Protocol 2: Synthesis of this compound
This is a proposed two-step protocol based on analogous reactions.
Step A: Synthesis of Ethyl 2-((2-amino-4-carboxyphenyl)thio)acetate
-
In a round-bottom flask, dissolve 4-amino-3-mercaptobenzoic acid (1 equivalent) and sodium acetate (1.2 equivalents) in ethanol.
-
To this solution, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and adjust the pH to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the intermediate.
Step B: Cyclization to this compound
-
Place the intermediate from Step A in a high-boiling solvent such as DMF.
-
Heat the mixture to reflux and monitor the cyclization by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Data Presentation
Table 1: Hypothetical Yields under Different Cyclization Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Ethanol | 78 | 12 | 45 |
| 2 | Toluene | 110 | 8 | 65 |
| 3 | DMF | 153 | 4 | 80 |
| 4 | Xylene | 140 | 6 | 75 |
Note: These are hypothetical yields intended to guide optimization. Actual results may vary.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]
- 3. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]
- 4. prepchem.com [prepchem.com]
- 5. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Side reactions and byproduct formation in 1,4-benzothiazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-benzothiazines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 1,4-benzothiazines?
A1: The most frequently encountered side reactions include the oxidative dimerization of the 2-aminothiophenol starting material, the formation of benzothiazole isomers, and the oxidation of the 1,4-benzothiazine ring.[1][2][3] The specific side products formed are highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and exposure to air.
Q2: How can I minimize the formation of the 2-aminothiophenol dimer?
A2: The oxidative dimerization of 2-aminothiophenol to 2-[(2-aminophenyl)dithio]aniline is a common issue, particularly under aerobic conditions or in the presence of oxidizing agents.[1][4] To minimize this, it is recommended to:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents.
-
Avoid unnecessarily high temperatures and prolonged reaction times.[1]
-
Select catalysts that do not promote oxidation. For instance, some oxidative cyclocondensation methods intentionally form the disulfide in situ.[1][4]
Q3: What leads to the formation of benzothiazole byproducts?
A3: Benzothiazole derivatives can form as byproducts through several pathways. One common route is the decomposition of the intermediate formed during the reaction.[2] Additionally, the 1,4-benzothiazine product itself can undergo rearrangement to the more stable benzothiazole isomer under certain conditions, such as in the presence of strong acids or upon prolonged heating.[1][3] The choice of starting materials and reaction conditions can also favor the formation of benzothiazole. For example, the reaction of 2-aminothiophenol with aldehydes can lead to 2-substituted benzothiazoles.[5]
Q4: Can the 1,4-benzothiazine ring itself undergo side reactions?
A4: Yes, the 1,4-benzothiazine ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. This is more likely to occur in the presence of strong oxidizing agents or upon prolonged exposure to air.[6] The thiazine ring can also undergo contraction to form a benzothiazole derivative, a reaction that can be induced by nucleophiles, oxidizing agents, or even UV irradiation.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired 1,4-benzothiazine | - Formation of 2-aminothiophenol dimer.[1] - Formation of benzothiazole byproducts.[1][2] - Incomplete reaction. - Decomposition of starting materials or product.[7] | - Implement strategies to minimize dimer formation (see FAQ 2). - Optimize reaction conditions (temperature, time, catalyst) to favor 1,4-benzothiazine formation. - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Consider alternative synthetic routes that are less prone to side reactions.[8] |
| Presence of a significant amount of 2-[(2-aminophenyl)dithio]aniline byproduct | - Oxidative conditions (exposure to air).[4] - Use of an oxidizing catalyst or reagent.[1] - High reaction temperature or prolonged reaction time.[1] | - Perform the reaction under an inert atmosphere. - Use degassed solvents. - If an oxidative cyclization is intended, carefully control the stoichiometry of the oxidizing agent.[1][4] - Reduce the reaction temperature and time. |
| Isolation of a benzothiazole isomer instead of the desired 1,4-benzothiazine | - Reaction conditions favor benzothiazole formation (e.g., strong acid catalysis).[1] - Rearrangement of the 1,4-benzothiazine product during reaction or workup.[3] | - Use milder reaction conditions. For example, consider using a non-acidic catalyst or a weaker acid. - Avoid high temperatures during the reaction and purification steps. - If acid is necessary, consider using a milder acid or a buffer system. The use of acetic acid for acidification during workup has been shown to minimize benzothiazole formation from the reaction of formic acid (a byproduct of some syntheses) with 2-aminothiophenol.[9] |
| Product degradation upon storage | - Oxidation of the sulfur atom in the 1,4-benzothiazine ring. - Light-induced decomposition. | - Store the purified product under an inert atmosphere and protected from light. - Consider storing at low temperatures. |
| Difficulty in purifying the product from byproducts | - Similar polarities of the desired product and byproducts (e.g., benzothiazole isomer). | - Employ alternative purification techniques such as preparative HPLC or crystallization. - Modify the structure of the desired product to alter its polarity for easier separation (e.g., by introducing a protecting group that can be removed later). |
Quantitative Data on Byproduct Formation
The following table summarizes reported yields of common byproducts in specific 1,4-benzothiazine syntheses. This data can help researchers anticipate potential side reactions based on their chosen methodology.
| Reaction | Desired Product Yield | Byproduct(s) | Byproduct Yield | Reference |
| 2-Aminothiophenol with penta-2,4-dione in ethanol at RT for 24h | 36% | 2-[(2-aminophenyl)dithio]aniline 1-(2-methyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetone | 12% 5% | [1] |
| Oxidative dimerization of aminothiols during benzothiazine synthesis | - | Dimer of the corresponding aminothiol | 10-34% (direct synthesis from aminothiol) | [7] |
Key Experimental Protocols
Protocol 1: Synthesis of 1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethenone and Characterization of Byproducts
This protocol is based on a reported synthesis where byproducts were identified and quantified.[1]
-
Reaction Setup: A mixture of 2-aminothiophenol (40 mmol) and penta-2,4-dione (20 mmol) is stirred in ethanol at room temperature for 24 hours.
-
Workup and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then subjected to column chromatography on silica gel to separate the desired product from the byproducts.
-
Byproduct Identification:
-
2-[(2-aminophenyl)dithio]aniline: This byproduct can be identified by its characteristic spectroscopic data (¹H NMR, ¹³C NMR, and mass spectrometry).
-
1-(2-methyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetone: This benzothiazole byproduct can also be characterized by its unique spectral features.
-
Visualizing Reaction Pathways
The following diagrams illustrate key reaction pathways, including the desired synthesis and common side reactions.
Caption: Overview of desired and side reaction pathways in 1,4-benzothiazine synthesis.
Caption: Troubleshooting workflow for low yield or impure product in 1,4-benzothiazine synthesis.
References
- 1. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines: access to pyrrolo[2,1-b][1,3]benzothiazoles [beilstein-journals.org]
- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08949A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Oxidative cyclization, 1,4-benzothiazine formation and dimerization of 2-bromo-3-(glutathion-S-yl)hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. US2791612A - Isolation process for 2-aminothiophenol - Google Patents [patents.google.com]
Troubleshooting low solubility of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Key physicochemical properties are summarized in the table below. Please note that the pKa is an estimated value, and the experimental solubility is a reported lower limit at a specific pH.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃S | PubChem[1] |
| Molecular Weight | 209.22 g/mol | PubChem[1] |
| logP (Computed) | 0.9 | PubChem[1] |
| pKa (Estimated) | ~4.0 - 4.5 | Estimated based on benzoic acid (pKa ~4.2) |
| Aqueous Solubility | >31.4 µg/mL at pH 7.4 | PubChem[1] |
Q2: Why is the solubility of this compound pH-dependent?
A2: The compound is a carboxylic acid, which is a weak acid. Its solubility in aqueous solutions is highly dependent on the pH of the buffer. At a pH below its pKa, the carboxylic acid group is predominantly in its neutral, protonated form (-COOH), which is less soluble in water. As the pH increases to above the pKa, the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in aqueous buffers.
Q3: The provided solubility is >31.4 µg/mL. What does this mean for my experiments?
A3: This value indicates that the solubility is at least 31.4 µg/mL at pH 7.4, but the exact upper limit was not determined in that experiment.[1] For many applications, a more precise understanding of the solubility limit is necessary. It is recommended to experimentally determine the solubility in your specific buffer system and conditions.
Troubleshooting Low Solubility
This guide provides a systematic approach to addressing low solubility issues with this compound.
Step 1: pH Adjustment
The most straightforward method to increase the solubility of a carboxylic acid is by adjusting the pH of the aqueous buffer.
Recommended Action: Prepare buffers with a pH at least 1 to 2 units above the estimated pKa of the compound (~4.0 - 4.5). For example, using buffers at pH 6.0, 7.0, or 7.4 should significantly increase solubility.
Experimental Protocol: pH-Dependent Solubility Determination
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include phosphate, citrate, or Tris buffers. Ensure the buffer strength is consistent (e.g., 50 mM).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the measured solubility (in µg/mL or mM) against the buffer pH.
Troubleshooting Workflow for Low Solubility
Caption: A flowchart outlining the systematic approach to troubleshooting low solubility.
Step 2: Use of Co-solvents
If pH adjustment alone is insufficient or not feasible for your experimental system, the addition of a water-miscible organic solvent (co-solvent) can increase solubility.
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (e.g., PEG 300, PEG 400)
-
Propylene glycol
Experimental Protocol: Co-solvent Solubility Enhancement
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% of the chosen co-solvent (e.g., DMSO).
-
Serial Dilution: Serially dilute the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous vortexing to avoid precipitation.
-
Determine Maximum Co-solvent Concentration: Identify the highest concentration of the co-solvent that is compatible with your experimental assay (e.g., does not affect cell viability or enzyme activity).
-
Solubility Test: Prepare a series of solutions with the maximum tolerable co-solvent concentration and varying concentrations of the compound to determine its solubility limit under these conditions.
| Co-solvent | Typical Starting Concentration (%) | Notes |
| DMSO | 0.1 - 5 | Can have cellular toxicity at higher concentrations. |
| Ethanol | 1 - 10 | Can precipitate proteins at higher concentrations. |
| PEG 300/400 | 5 - 20 | Generally well-tolerated in many biological assays. |
| Propylene Glycol | 5 - 20 | Similar properties to PEGs. |
Step 3: Addition of Surfactants
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.
Recommended Surfactants:
-
Polysorbates (e.g., Tween® 20, Tween® 80)
-
Sodium dodecyl sulfate (SDS) - Note: SDS is a denaturing surfactant and may not be suitable for all biological experiments.
Experimental Protocol: Surfactant-Mediated Solubilization
-
Surfactant Concentration: Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).
-
Solubilization: Add the compound to the surfactant-containing buffer and follow the equilibration and quantification steps outlined in the pH-dependent solubility protocol.
| Surfactant | Typical Concentration (%) | Notes |
| Tween® 20/80 | 0.01 - 0.1 | Non-ionic and generally mild. |
| SDS | 0.1 - 1 | Anionic and denaturing. Use with caution. |
Step 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
Recommended Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Experimental Protocol: Cyclodextrin Complexation
-
Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer. Concentrations can range from 1% to 40% (w/v).
-
Complex Formation: Add an excess of the compound to the cyclodextrin solution.
-
Equilibration and Quantification: Follow the same procedure as for pH-dependent solubility determination to measure the increase in solubility.
Hypothetical Signaling Pathway Involvement
The following diagram illustrates a hypothetical signaling pathway where a compound like this compound might act as an inhibitor of a key kinase, leading to downstream effects on gene transcription.
Caption: A hypothetical signaling pathway showing the inhibitory action of the compound.
References
Stability of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid under acidic and basic conditions. Due to the limited availability of specific stability data for this compound in published literature, this guide offers general procedures based on established principles of forced degradation studies for related benzothiazine derivatives and other pharmaceutical compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Is this compound expected to be stable under acidic and basic conditions?
Q2: I am observing rapid degradation of my compound in both acidic and basic solutions. What could be the reason?
A2: The benzothiazine ring system, particularly with the lactam (oxo) functionality, can be susceptible to hydrolysis. Under acidic conditions, the amide bond within the thiazine ring may be a primary target for cleavage. In basic conditions, both the amide and the carboxylic acid functional groups can be involved in degradation pathways. The presence of the sulfur atom and the overall electronic nature of the heterocyclic ring can influence the reaction rates.
Q3: My analytical method (e.g., HPLC) shows multiple degradation peaks. How can I identify the degradation products?
A3: Identifying unknown degradation products typically requires a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for obtaining the molecular weights of the degradation products. Further structural elucidation can be achieved by isolating the individual degradants using preparative HPLC followed by analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Q4: I am not seeing any degradation under my initial stress conditions. What should I do?
A4: If no degradation is observed, the stress conditions may not be stringent enough. According to ICH guidelines, forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[3] You can gradually increase the severity of the conditions by:
-
Increasing the concentration of the acid or base.
-
Increasing the temperature of the reaction.
-
Extending the duration of the stress testing.
It is important to increase the stress level incrementally to avoid complete degradation of the compound, which would hinder the understanding of the degradation pathway.
Q5: How can I ensure that the observed degradation is due to the acidic or basic conditions and not from other factors like oxidation or light?
A5: To minimize oxidative degradation, it is recommended to conduct the experiments under an inert atmosphere (e.g., by purging the solutions with nitrogen). To prevent photolytic degradation, the experiments should be performed in the dark or using amber-colored glassware. A control experiment with the compound in a neutral solution (e.g., purified water) under the same temperature and lighting conditions should also be run in parallel to assess hydrolytic degradation at neutral pH.
Experimental Protocols
The following are detailed, generalized protocols for assessing the stability of this compound under acidic and basic conditions. Researchers should adapt these protocols based on the specific properties of their compound and the analytical techniques available.
Acidic Degradation Study
Objective: To evaluate the stability of the compound in the presence of acid.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Water bath or incubator
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition:
-
In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M HCl to achieve the desired final concentration of the compound (e.g., 100 µg/mL).
-
Prepare a control sample by diluting the stock solution with purified water to the same final concentration.
-
-
Incubation:
-
Store the acidic and control samples at a controlled temperature (e.g., 40°C, 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
-
Sampling and Neutralization:
-
At each time point, withdraw an aliquot of the sample.
-
Immediately neutralize the acidic sample with an equivalent amount of NaOH solution to stop the degradation reaction.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Quantify the amount of the remaining parent compound and any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation at each time point.
-
If degradation is less than 5%, consider using more stringent conditions (e.g., 1 M HCl, higher temperature).
-
Basic Degradation Study
Objective: To evaluate the stability of the compound in the presence of a base.
Materials:
-
Same as for the acidic degradation study, but with NaOH as the primary stressor and HCl for neutralization.
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound as described for the acidic degradation study.
-
Stress Condition:
-
In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M NaOH to achieve the desired final concentration.
-
Prepare a control sample as in the acidic degradation study.
-
-
Incubation:
-
Store the basic and control samples at a controlled temperature for specified time intervals.
-
-
Sampling and Neutralization:
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the basic sample with an equivalent amount of HCl solution.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation and determine the degradation profile.
-
If necessary, adjust the stress conditions to achieve the desired level of degradation.
-
Data Presentation
While specific quantitative data for this compound is not available in the literature, the results of the proposed studies should be summarized in tables for clear comparison.
Table 1: Summary of Acidic Degradation Study
| Condition | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 40°C | 2 | ||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 1 M HCl, 60°C | 2 | ||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Table 2: Summary of Basic Degradation Study
| Condition | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Number of Degradation Products |
| 0.1 M NaOH, 40°C | 2 | ||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 1 M NaOH, 60°C | 2 | ||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Visualizations
The following diagrams illustrate the experimental workflows for the acidic and basic degradation studies.
Caption: Workflow for Acidic Degradation Study.
Caption: Workflow for Basic Degradation Study.
References
Preventing oxidative dimerization during the synthesis of benzothiazine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing oxidative dimerization during the synthesis of benzothiazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is oxidative dimerization in the context of benzothiazine synthesis?
A1: Oxidative dimerization is an unwanted side reaction that can occur during the synthesis of certain benzothiazine derivatives. It involves the coupling of two benzothiazine molecules, or their precursor intermediates, through an oxidation process to form a dimeric impurity. This reaction is often facilitated by the presence of oxygen or other oxidizing agents in the reaction mixture. The formation of these dimers can significantly reduce the yield of the desired monomeric benzothiazine product and complicate the purification process.
Q2: What are the common causes of oxidative dimerization?
A2: The primary causes of oxidative dimerization during benzothiazine synthesis include:
-
Presence of Atmospheric Oxygen: Exposure of the reaction mixture to air is a major contributor.
-
Use of Oxidizing Reagents: Certain reagents used in the synthesis may inadvertently promote oxidation.
-
Presence of Metal Catalysts: Trace metal impurities can catalyze the oxidation process.
-
Elevated Reaction Temperatures: Higher temperatures can increase the rate of oxidation.
-
Extended Reaction Times: Longer reaction durations can provide more opportunity for the side reaction to occur.
Q3: How can I detect the formation of oxidative dimers?
A3: The formation of oxidative dimers can typically be detected using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The dimer will usually appear as a separate spot with a different Rf value compared to the desired product.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis will show a distinct peak for the dimer, allowing for its quantification.
-
Mass Spectrometry (MS): The mass spectrum will show a peak corresponding to the molecular weight of the dimer, which is approximately double that of the monomeric product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the dimer and differentiate it from the desired product.
Troubleshooting Guide
Problem 1: Significant formation of a high molecular weight impurity is observed in my reaction.
Solution: This is a strong indication of oxidative dimerization. To address this, consider the following strategies:
-
Implement an Inert Atmosphere: The most effective way to prevent oxidation is to exclude oxygen from the reaction. This can be achieved by performing the reaction under an inert atmosphere of nitrogen or argon.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your solvents prior to use can significantly reduce the potential for oxidation. Common degassing methods include sparging with an inert gas, freeze-pump-thaw cycles, or sonication.
-
Add an Antioxidant: Incorporating a suitable antioxidant into the reaction mixture can scavenge oxygen and prevent the dimerization reaction.
Problem 2: My yield of the desired benzothiazine derivative is consistently low, and purification is difficult.
Solution: Low yields and purification challenges are often linked to the formation of side products like dimers.
-
Optimize Reaction Conditions: Systematically evaluate the reaction temperature and time. Lowering the temperature and reducing the reaction time may minimize dimer formation.
-
Evaluate Your Reagents: Ensure the purity of your starting materials and reagents. Trace metal impurities can act as catalysts for oxidation. Consider using purified reagents or adding a chelating agent like EDTA to sequester metal ions.
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of a model benzothiazine derivative and the formation of its oxidative dimer.
| Condition | Yield of Benzothiazine Derivative (%) | Oxidative Dimer Formation (%) |
| Air Atmosphere | 65 | 25 |
| Nitrogen Atmosphere | 85 | 5 |
| Argon Atmosphere | 88 | <2 |
| Air Atmosphere + BHT (1 mol%) | 75 | 15 |
| Nitrogen Atmosphere + BHT (1 mol%) | 90 | <1 |
BHT: Butylated hydroxytoluene
Experimental Protocols
Protocol 1: General Procedure for Synthesis of a Benzothiazine Derivative under an Inert Atmosphere
-
Apparatus Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet.
-
Reagent Addition: Add the starting materials and any solid reagents to the flask.
-
Inerting the System: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure the removal of all atmospheric oxygen.
-
Solvent Addition: Add degassed solvent to the flask via a cannula or a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress using TLC or HPLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. The work-up and purification should be performed as quickly as possible to minimize exposure to air.
Protocol 2: Degassing Solvents by Nitrogen Sparging
-
Setup: Insert a long needle or a glass pipette connected to a nitrogen line into the solvent bottle, ensuring the tip is below the solvent surface.
-
Venting: Use a second, shorter needle to act as a vent for the displaced gases.
-
Sparging: Bubble nitrogen gas through the solvent for at least 30 minutes to displace dissolved oxygen.
-
Storage: Store the degassed solvent under a positive pressure of nitrogen.
Visual Guides
Caption: Workflow for preventing oxidative dimerization in benzothiazine synthesis.
Caption: Causes and solutions for oxidative dimerization.
Technical Support Center: Optimization of Amino Acid Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for coupling with amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling yields in peptide synthesis?
Low or no coupling yield is a frequent issue in peptide synthesis. Several factors can contribute to this problem:
-
Incomplete Deprotection: The N-terminal protecting group (e.g., Fmoc) on the resin-bound peptide may not be completely removed, preventing the next amino acid from coupling.
-
Poor Reagent Quality: Coupling reagents and amino acid derivatives can degrade if not stored properly, particularly due to moisture.[1] It is crucial to store reagents like EDC and NHS desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation.[1]
-
Suboptimal Activation: The carboxylic acid of the incoming amino acid may not be efficiently activated. This can be due to inappropriate coupling reagents, insufficient reaction time, or suboptimal pH.
-
Steric Hindrance: Coupling sterically hindered amino acids can be challenging and may require stronger coupling reagents or longer reaction times.[2]
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, hindering the accessibility of the N-terminus for coupling.[3]
Q2: How can I minimize racemization during peptide coupling?
Racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, can significantly impact the biological activity of the final peptide.[4] Here are key strategies to suppress it:
-
Choice of Coupling Reagent and Additive: Carbodiimide reagents like DCC and DIC should always be used with racemization-suppressing additives.[5] Additives like HOAt and Oxyma Pure are generally more effective than HOBt.[2]
-
Base Selection: The choice and amount of base can influence racemization. Using a weaker base such as N-methylmorpholine (NMM) or collidine instead of a stronger base like DIPEA can be beneficial.[2]
-
Reaction Temperature: Lowering the reaction temperature, for instance to 0°C, can help reduce the rate of racemization.[5]
-
Solvent Choice: Using less polar solvents can sometimes help reduce racemization, although this is often limited by reagent solubility.[5]
-
Pre-activation Time: Over-activation of the carboxylic acid can increase the risk of racemization. It's important to reduce the pre-activation time before adding the amine component.[2]
Q3: What are the optimal pH conditions for EDC/NHS coupling reactions?
EDC/NHS coupling is a two-step process with distinct optimal pH ranges for each step:
-
Activation Step: The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[6] MES buffer is a common choice for this step.[6]
-
Coupling Step: The subsequent reaction of the NHS-activated ester with a primary amine is most effective at a physiological to slightly basic pH, ranging from 7.0 to 9.0.[6] Buffers such as phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate buffer are suitable for this stage.[1]
It is critical to avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) as they will compete in the reaction.[6]
Q4: How do I choose the right solvent for my coupling reaction?
Solvent choice is critical for successful peptide synthesis as it affects reagent solubility, resin swelling, and peptide aggregation.
-
N,N-Dimethylformamide (DMF): This is the most commonly used solvent as it effectively dissolves most reactants and swells the resin, making the reactive sites more accessible.[7]
-
N-Methyl-2-pyrrolidone (NMP): NMP is another excellent solvent for solid-phase peptide synthesis (SPPS), offering good solvation properties and sometimes improving coupling yields, especially for difficult sequences.[7][8]
-
Mixed Solvents: For "difficult sequences" prone to aggregation, using mixed solvents like DMSO/DMF or adding chaotropic salts can help disrupt hydrogen bonding and improve reaction efficiency.[3][9]
-
Aqueous Media: For some applications, particularly with water-soluble molecules, coupling reagents like EDC can be used in aqueous buffers.[10]
Q5: What are common side reactions in peptide synthesis and how can they be minimized?
Besides racemization, other side reactions can occur:
-
Aspartimide Formation: This occurs when an aspartic acid residue cyclizes, particularly when followed by a glycine. This can be minimized by using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid.[3]
-
Deletion Sequences: Failure in either the coupling or deprotection step can lead to the skipping of an amino acid in the sequence.[11] Ensuring complete reactions at each step is crucial.
-
Side-Chain Modifications: Premature removal of side-chain protecting groups or unwanted reactions with side chains can occur.[11] Careful selection of orthogonal protecting groups is essential.[12][13]
-
Diketopiperazine Formation: Cyclization between the first two N-terminal amino acids can happen, leading to truncated peptides. This is more common with proline or glycine at these positions.[11]
Troubleshooting Guides
Low Coupling Yield
| Symptom | Possible Cause | Suggested Solution |
| Positive ninhydrin or bromophenol blue test after coupling | Incomplete coupling reaction. | Perform a second coupling. For sterically hindered amino acids, consider using a more powerful coupling reagent like HATU.[2] Increase coupling time or temperature. |
| Low overall yield of the final peptide | Gradual decrease in coupling efficiency at each step. | Optimize coupling time, temperature, and reagent concentration.[9] Ensure reagents are fresh and anhydrous. |
| Peptide aggregation on the resin. | Switch to a solvent with better solvating properties (e.g., NMP).[8] Use mixed solvents (e.g., with DMSO) or chaotropic salts.[3] Synthesize at a higher temperature.[3] | |
| Precipitation observed during reaction | Poor solubility of reagents or peptide. | Change the solvent system.[9] For EDC/NHS couplings, ensure the protein is stable in the chosen buffer and consider reducing the EDC concentration if it is excessively high.[1][6] |
Racemization
| Strategy | Effectiveness | Notes |
| Addition of HOBt/HOAt/Oxyma | High | Commonly used with carbodiimides to suppress oxazolone formation.[5] HOAt and Oxyma are generally more effective than HOBt.[2] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both the desired coupling and the racemization side reaction.[5] |
| Use of Less Polar Solvents | Moderate | Solvent choice is often limited by reagent solubility and resin swelling.[5] |
| Use of Weaker Base (e.g., NMM, collidine) | Moderate to High | Reduces the risk of base-catalyzed racemization.[2] |
| Use of Phosphonium-based Reagents (e.g., PyBOP) | High | Generally associated with lower levels of racemization compared to some uronium-based reagents.[2] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol provides a general guideline for a manual coupling cycle using Fmoc chemistry.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add a racemization-suppressing additive (e.g., HOBt or Oxyma Pure, 3-5 equivalents).[5]
-
Add the coupling reagent (e.g., DIC, 3-5 equivalents).[5]
-
Allow the mixture to pre-activate for 1-5 minutes.[5]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[2]
-
Confirmation of Coupling: Perform a ninhydrin test to check for the presence of free primary amines. A negative result (yellow) indicates a complete reaction. If the test is positive (blue/purple), a second coupling may be necessary.[2]
Two-Step EDC/NHS Coupling in Aqueous Solution
This protocol is for coupling a carboxyl-containing molecule to a primary amine-containing molecule.
-
Reagent Preparation:
-
Activation of Carboxyl Groups:
-
Dissolve the carboxyl-containing molecule in the activation buffer.
-
Add the freshly prepared EDC and NHS solutions. A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the carboxyl groups.[6]
-
Incubate for 15-30 minutes at room temperature to allow for the formation of the NHS-ester.[6]
-
-
Coupling to Amine:
-
Quenching (Optional but Recommended):
-
Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method such as dialysis or size-exclusion chromatography.[1]
Visualizations
Caption: Troubleshooting decision tree for low coupling yield.
Caption: Workflow for a two-step EDC/NHS coupling reaction.
Caption: Primary mechanisms leading to racemization during peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 11. Side Reactions in Peptide Synthesis | Filo [askfilo.com]
- 12. jocpr.com [jocpr.com]
- 13. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Benzothiazine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar benzothiazine carboxylic acids.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar benzothiazine carboxylic acids using various chromatography techniques.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
-
Question: My polar benzothiazine carboxylic acid shows little to no retention on a standard C18 column, eluting at or near the solvent front. How can I improve its retention?
-
Answer: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase. Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If not already at 100% aqueous, gradually increase the proportion of the aqueous component in your mobile phase. Some modern RP columns are designed to be stable under highly aqueous conditions.
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as those with embedded polar groups (EPG) or phenyl-hexyl phases. These can offer alternative selectivity for polar analytes.
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor. For acidic compounds like benzothiazine carboxylic acids, operating at a low pH (e.g., 2-3 units below the pKa of the carboxylic acid) will suppress its ionization, making it less polar and increasing its retention on the nonpolar stationary phase. The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is a common practice.[1]
-
Use of Ion-Pairing Reagents: Introducing an ion-pairing reagent to the mobile phase can enhance the retention of ionized analytes. For an acidic compound, a positively charged ion-pairing agent (e.g., tetrabutylammonium) can be used. However, be aware that these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS) detection.
-
Issue 2: Significant Peak Tailing in HPLC
-
Question: I am observing significant peak tailing for my polar benzothiazine carboxylic acid. What are the potential causes and solutions?
-
Answer: Peak tailing is a common issue when purifying polar acidic compounds and can be caused by several factors:
-
Secondary Interactions with Residual Silanols: Free silanol groups on the surface of silica-based columns can interact with the polar functional groups of your compound, leading to tailing.
-
Solution: Use an end-capped, high-purity column to minimize the number of accessible silanol groups. Operating at a low pH can also suppress the ionization of silanols, reducing these interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column Degradation: Over time, the column packing can degrade, leading to poor peak shape.
-
Solution: Replace the column with a new one. Using a guard column can help extend the life of the analytical column.
-
-
Issue 3: Compound Instability and Degradation During Purification
-
Question: My benzothiazine carboxylic acid appears to be degrading or forming dimers during purification. How can I minimize this?
-
Answer: Benzothiazine derivatives with a carboxylic acid function can exhibit instability under both acidic and basic conditions, leading to decomposition or oxidative dimerization.[2]
-
Control pH: Avoid extreme pH conditions in your mobile phase and sample preparation. A moderately acidic pH is often a good starting point to maintain the stability of the protonated form.
-
Work Quickly and at Low Temperatures: Minimize the time the compound spends in solution.[2] Perform purification steps at reduced temperatures if possible.
-
Use Freshly Prepared Solutions: Prepare mobile phases and sample solutions fresh daily to avoid degradation.
-
Degas Solvents: Removing dissolved oxygen from the mobile phase can help prevent oxidative dimerization.
-
Consider Alternative Purification Techniques: If degradation on silica-based columns is suspected, explore other options like preparative TLC on a different stationary phase or crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar benzothiazine carboxylic acids?
A1: The main challenges stem from their:
-
High Polarity: Leading to poor retention in reversed-phase chromatography.
-
Instability: Susceptibility to degradation and dimerization under both acidic and basic conditions.[2]
-
Tendency for Peak Tailing: Due to interactions with the stationary phase.
Q2: Which chromatographic techniques are most suitable for purifying these compounds?
A2: The choice of technique depends on the specific properties of the compound:
-
Reversed-Phase HPLC (RP-HPLC): Can be effective with optimization of mobile phase pH and the use of polar-endcapped or embedded polar group columns.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often a good choice for very polar compounds that are poorly retained in RP-HPLC. HILIC uses a polar stationary phase and a mobile phase with a high organic content.[3]
-
Mixed-Mode Chromatography (MMC): These columns combine multiple retention mechanisms (e.g., reversed-phase and ion-exchange), offering unique selectivity and enhanced retention for polar and charged molecules.[4][5]
Q3: How can I improve the solubility of my polar benzothiazine carboxylic acid for injection?
A3: If your compound has low solubility in the initial mobile phase, you can try dissolving it in a minimal amount of a stronger, compatible solvent like DMSO or DMF and then diluting it with the mobile phase. However, be mindful of the potential for solvent mismatch effects on peak shape. For acidic compounds, adjusting the pH of the sample solvent to slightly above the pKa can increase solubility by forming the more soluble carboxylate salt, but this may negatively impact retention in RP-HPLC.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Benzothiazine Carboxylic Acid Purification
| Technique | Stationary Phase Examples | Mobile Phase Considerations | Advantages | Disadvantages |
| Reversed-Phase (RP) | C18, C8, Phenyl-Hexyl, Embedded Polar Group | Low pH (e.g., 0.1% TFA or Formic Acid) to suppress ionization. | Widely available, robust methods. | Poor retention for very polar compounds, potential for peak tailing. |
| HILIC | Bare silica, Amide, Diol | High organic content (e.g., >80% acetonitrile) with a small amount of aqueous buffer. | Excellent retention for highly polar compounds.[3] | Can have longer equilibration times, sensitive to water content. |
| Mixed-Mode (MMC) | C18 with Anion Exchange, Cation Exchange with HILIC | pH and ionic strength can be adjusted to manipulate retention. | Versatile, can retain both polar and non-polar compounds, unique selectivity.[4][5] | Method development can be more complex. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for a Polar Benzothiazine Carboxylic Acid
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or the compound's λmax).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a minimal amount of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: General Flash Chromatography Method on Silica Gel
Note: Due to the potential for degradation on silica, this method should be used with caution and after confirming compound stability on a TLC plate.
-
Stationary Phase: Standard silica gel (e.g., 230-400 mesh).
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound. A common starting point for polar acidic compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate), often with the addition of a small amount of acetic or formic acid (e.g., 0.5-1%) to improve peak shape.
-
Column Packing: Dry pack the column with silica gel, then wet it with the initial, least polar eluent.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the elution solvent or a slightly stronger solvent. Alternatively, for compounds with poor solubility, dry loading (adsorbing the sample onto a small amount of silica gel before loading onto the column) is recommended.
-
Elution: Start with the solvent system identified by TLC. A gradient elution, gradually increasing the polarity of the mobile phase, is often effective for separating compounds with different polarities.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
Mandatory Visualization
Caption: General workflow for the purification of polar benzothiazine carboxylic acids.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. teledyneisco.com [teledyneisco.com]
- 2. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of hydrophilic interaction and mixed-mode liquid chromatography in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Permeability of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cell permeability of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows potent activity in cell-free assays but has poor efficacy in cell-based assays. What is the likely cause?
A1: A common reason for this discrepancy is poor cell permeability. The carboxylic acid moiety is often ionized at physiological pH, increasing the compound's polarity and hindering its ability to passively diffuse across the lipid-rich cell membrane.[1] This leads to low intracellular concentrations of your compound, reducing its apparent activity in cell-based experiments.
Q2: What are the primary strategies to improve the cell permeability of my carboxylic acid-containing compound?
A2: There are several established strategies you can employ:
-
Prodrug Approach: Masking the polar carboxylic acid group through esterification or amidation can significantly increase lipophilicity and, consequently, cell permeability.[2][3]
-
Nanoparticle Formulation: Encapsulating your compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells through endocytosis, bypassing the need for passive diffusion.[4][5]
-
Efflux Pump Inhibition: If your compound is a substrate of efflux pumps like P-glycoprotein (P-gp), its intracellular concentration will be actively reduced. Co-administration with a P-gp inhibitor can mitigate this effect.[6][7]
-
Structural Modification: Minor modifications to the molecular scaffold, guided by structure-activity relationship (SAR) studies, can improve physicochemical properties, including permeability.
Q3: How can I determine if my compound is a substrate for efflux pumps?
A3: You can perform a bi-directional Caco-2 permeability assay.[8][9] By measuring the permeability of your compound from the apical to the basolateral side (Papp A-B) and from the basolateral to the apical side (Papp B-A), you can calculate the efflux ratio (ER = Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests that your compound is actively transported out of the cell. This can be confirmed by running the assay in the presence of a known efflux pump inhibitor, such as verapamil.[10]
Q4: What is the difference between a PAMPA and a Caco-2 assay?
A4: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free assay that predicts passive diffusion across an artificial lipid membrane.[1][11] It is a high-throughput and cost-effective method for early-stage screening. The Caco-2 assay, on the other hand, uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the presence of active transporters.[8][9] While more complex and time-consuming, the Caco-2 assay can provide insights into both passive and active transport mechanisms, including efflux.[8]
Troubleshooting Guides
Problem 1: Low Permeability Observed in PAMPA
| Possible Cause | Troubleshooting Step |
| High Polarity: The carboxylic acid group is ionized. | Synthesize a series of ester or amide prodrugs to increase lipophilicity. Methyl, ethyl, or t-butyl esters are common starting points.[2] |
| Low Solubility: The compound is not sufficiently dissolved in the donor well. | Ensure the compound is fully dissolved in the assay buffer. The use of co-solvents like DMSO should be minimized and consistent across all wells. |
| Incorrect pH: The pH of the donor buffer may be promoting ionization. | For carboxylic acids, a slightly lower pH in the donor compartment (e.g., pH 6.5) can increase the proportion of the neutral, more permeable species. |
Problem 2: High Efflux Ratio in Caco-2 Assay
| Possible Cause | Troubleshooting Step |
| P-glycoprotein (P-gp) Substrate: The compound is actively pumped out of the cells. | Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio will confirm P-gp involvement.[10] |
| Substrate of other efflux pumps (e.g., MRP, BCRP): | Test with a broader range of efflux pump inhibitors. |
| Compound Instability: The compound may be degrading in the presence of cells. | Analyze the compound concentration in both donor and receiver compartments at the end of the assay to assess recovery. |
Data Presentation
Table 1: Illustrative Permeability Data for a this compound Derivative and its Prodrugs
| Compound | Modification | LogP (Calculated) | Apparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s) |
| Parent Compound | Carboxylic Acid | 1.5 | < 1.0 (Low) |
| Prodrug 1 | Methyl Ester | 2.1 | 5.0 (Moderate) |
| Prodrug 2 | Ethyl Ester | 2.4 | 8.2 (High) |
| Prodrug 3 | t-Butyl Ester | 2.9 | 12.5 (High) |
Note: These are hypothetical values to illustrate the expected trend. Actual values must be determined experimentally.
Table 2: Example of Caco-2 Permeability and Efflux Ratio Data
| Compound | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (ER) | Papp with Verapamil (10⁻⁶ cm/s) | ER with Verapamil |
| Parent Compound | A to B | 0.5 | 5.0 | 1.5 | 1.3 |
| B to A | 2.5 | 2.0 | |||
| Propranolol (High Permeability Control) | A to B | 20.0 | ~1.0 | N/A | N/A |
| B to A | 21.0 | ||||
| Atenolol (Low Permeability Control) | A to B | < 0.5 | ~1.0 | N/A | N/A |
| B to A | < 0.5 |
Note: A significant decrease in the efflux ratio in the presence of verapamil indicates that the parent compound is a P-gp substrate.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the Lipid Solution: Dissolve lecithin (10 mg/mL) in dodecane.
-
Coat the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate (e.g., Millipore MultiScreen-IP). Allow the solvent to evaporate.
-
Prepare Compound Solutions: Dissolve test compounds in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM.
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of the same buffer.
-
Start the Assay: Add 150 µL of the compound solution to each well of the donor plate. Carefully place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Prepare Transport Buffer: Use a physiologically relevant buffer such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4.
-
Prepare Compound Solutions: Dissolve the test compound in the transport buffer at the desired concentration (e.g., 10 µM).
-
Permeability Measurement (A-B):
-
Add the compound solution to the apical (donor) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Permeability Measurement (B-A):
-
Add the compound solution to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
Incubate and sample from the apical side as described above.
-
-
Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.
-
Calculate Papp: Calculate the Papp value for both directions using the equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Protocol 3: Synthesis of an Ethyl Ester Prodrug
-
Dissolve the Parent Compound: Dissolve the this compound in a suitable solvent (e.g., DMF or CH2Cl2).
-
Add Coupling Reagents: Add a coupling agent (e.g., HBTU or EDC) and an amine base (e.g., DIPEA).
-
Add Alcohol: Add an excess of ethanol to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction, extract the product into an organic solvent, wash with brine, dry over sodium sulfate, and purify by column chromatography.
Protocol 4: Formulation of Lipid Nanoparticles (LNPs)
-
Prepare the Lipid Phase: Dissolve the lipids (e.g., a mixture of a solid lipid like glyceryl behenate and a liquid lipid for NLCs) and the benzothiazine derivative in a water-miscible organic solvent (e.g., ethanol).[12]
-
Prepare the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or Tween 80).
-
Nanoparticle Formation: Inject the lipid phase into the aqueous phase under constant stirring or using a microfluidic device.[12]
-
Solvent Evaporation: Remove the organic solvent by stirring at room temperature or using a rotary evaporator.
-
Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Visualizations
References
- 1. PAMPA | Evotec [evotec.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][1,2]benzothiazine 5,5‐Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 8. enamine.net [enamine.net]
- 9. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzothiazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted benzothiazines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of a substituted benzothiazine overlapping and difficult to assign?
A1: Overlapping signals in the aromatic region are common for substituted benzothiazines due to the presence of multiple aromatic protons with similar chemical environments. This leads to complex splitting patterns that can be challenging to interpret directly from a 1D ¹H NMR spectrum.[1][2]
Troubleshooting Steps:
-
Change the NMR Solvent: Rerunning the sample in a different deuterated solvent can alter the chemical shifts of the protons.[3][4] Aromatic solvents like benzene-d₆ or toluene-d₈ often induce significant shifts (Aromatic Solvent-Induced Shifts - ASIS) compared to solvents like CDCl₃ or DMSO-d₆, which can resolve the overlapping signals.[5][6][7][8][9]
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals, often simplifying the spectrum.
-
Utilize 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlap and establishing connectivity.[10]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds), helping to trace out the connectivity within the aromatic spin systems.[11][12]
-
TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a spin system, even if they are not directly coupled.
-
Q2: How can I definitively assign the signals of a substituent on the benzothiazine ring system?
A2: The substitution pattern can be elucidated by combining information from several 2D NMR experiments that reveal through-bond and through-space correlations.
Recommended Experimental Workflow:
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached.[13][14] This is the first step in assigning the carbon skeleton.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are typically 2-3 bonds away.[15][16] This is crucial for connecting different fragments of the molecule, for instance, connecting a substituent's protons to the carbons of the benzothiazine core.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[17][18][19] This is particularly useful for determining the regiochemistry of substitution by observing NOEs between the substituent's protons and nearby protons on the benzothiazine ring.
Q3: I am trying to determine the stereochemistry of a substituent on my benzothiazine derivative. Which NMR experiment is most suitable?
A3: NOESY (Nuclear Overhauser Effect Spectroscopy) is the primary NMR experiment for determining stereochemistry.[17][18][19][20] It detects through-space interactions, providing information about the spatial proximity of atoms. By observing NOE cross-peaks, you can determine the relative orientation of substituents. For medium-sized molecules where the NOE might be close to zero, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be a better alternative as the ROE is always positive.[20]
Data Presentation: Representative NMR Data for Substituted Benzothiazines
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for protons and carbons in substituted benzothiazine systems. Actual values will vary based on the specific substituents and solvent used.
Table 1: Representative ¹H NMR Chemical Shifts (ppm) for a 2,1-Benzothiazine Scaffold
| Proton Position | Chemical Shift Range (ppm) | Notes |
| Aromatic CH | 7.00 - 8.50 | The exact shift depends on the substitution pattern and electronic effects. |
| CH₂ adjacent to S | ~4.90 | Can vary with substitution on the nitrogen or adjacent carbons. |
| N-CH₃ | ~3.30 | A sharp singlet if there is no coupling. |
| Substituent Protons | Variable | Highly dependent on the nature of the substituent. |
Data compiled from representative compounds.[21]
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for a 2,1-Benzothiazine Scaffold
| Carbon Position | Chemical Shift Range (ppm) | Notes |
| Aromatic C (quaternary) | 120 - 145 | Includes carbons at the ring fusion and those with substituents. |
| Aromatic CH | 120 - 135 | Shifts are influenced by the position and nature of substituents. |
| CH₂ adjacent to S | ~50 | Sensitive to the electronic environment. |
| N-CH₃ | ~33 | Typical for a methyl group attached to a nitrogen atom. |
| Substituent Carbons | Variable | Dependent on the functional groups within the substituent. |
Data compiled from representative compounds.[21]
Experimental Protocols
General Sample Preparation:
-
Dissolve 5-15 mg of the purified benzothiazine derivative in 0.5-0.7 mL of a suitable deuterated solvent.
-
Ensure the sample is fully dissolved and filter if any particulate matter is present.
-
Use a high-quality NMR tube for optimal shimming and resolution.
Protocol 1: 2D ¹H-¹H COSY
-
Pulse Program: cosygpppqf (or equivalent gradient-selected COSY sequence).
-
Acquisition Parameters:
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Number of scans (NS): 2-8, depending on sample concentration.
-
Number of increments in F1 (TD(F1)): 256-512 for adequate resolution.
-
-
Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.
Protocol 2: 2D ¹H-¹³C HSQC
-
Pulse Program: hsqcedetgpsisp2.4 (or equivalent sensitivity-enhanced, multiplicity-edited HSQC sequence).[19]
-
Acquisition Parameters:
-
Set the ¹H spectral width to cover all proton signals and the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Number of scans (NS): 4-16, depending on concentration.
-
Number of increments in F1 (TD(F1)): 128-256.
-
-
Processing: Apply appropriate window functions and perform a 2D Fourier transform. The resulting spectrum will show CH and CH₃ groups with one phase and CH₂ groups with the opposite phase.
Protocol 3: 2D ¹H-¹³C HMBC
-
Pulse Program: hmbcetgpl3nd (or equivalent gradient-selected HMBC sequence).[19]
-
Acquisition Parameters:
-
Set spectral widths as for HSQC.
-
Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz.
-
Number of scans (NS): 8-32.
-
Number of increments in F1 (TD(F1)): 256-512.
-
-
Processing: Apply a sine-squared window function and perform a 2D Fourier transform.
Protocol 4: 2D NOESY
-
Pulse Program: noesygpphzs (or equivalent phase-sensitive NOESY sequence with gradient selection).[19]
-
Acquisition Parameters:
-
Processing: Apply a sine-squared window function and perform a 2D Fourier transform. Cross-peaks indicate spatial proximity.
Visualizations
Caption: Experimental workflow for NMR-based structure elucidation.
Caption: Troubleshooting guide for overlapping aromatic signals.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Video: ¹H NMR: Interpreting Distorted and Overlapping Signals [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 6. scielo.br [scielo.br]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. thieme-connect.de [thieme-connect.de]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H-1H COSY NMR [orgspectroscopyint.blogspot.com]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. nmr.ceitec.cz [nmr.ceitec.cz]
- 16. researchgate.net [researchgate.net]
- 17. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 18. nmr.ceitec.cz [nmr.ceitec.cz]
- 19. Experiments for Automation | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 21. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 22. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
Technical Support Center: Enhancing Metabolic Stability of 1,4-Benzothiazine-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the metabolic stability of 1,4-benzothiazine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolic liabilities associated with 1,4-benzothiazine-based compounds?
A1: Like many aromatic heterocyclic compounds, 1,4-benzothiazine derivatives are susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] Common metabolic "soft spots" include unsubstituted aromatic rings and alkyl groups, which are prone to hydroxylation. The nitrogen and sulfur heteroatoms can also be sites of oxidation. Ring cleavage has also been identified as a metabolic pathway for the parent benzothiazole structure.[4] Identifying these labile sites is a critical first step in improving metabolic stability.[3]
Q2: What are the primary strategies to block metabolic "soft spots" and improve stability?
A2: The main goal is to modify the chemical structure at the site of metabolism to make it less susceptible to enzymatic degradation without losing pharmacological activity.[5] Key strategies include:
-
Scaffold Hopping: Replacing the core aromatic system with a more electron-deficient ring (e.g., replacing a phenyl ring with a pyridyl or pyrimidyl substituent) can increase robustness towards CYP-mediated oxidation.[3]
-
Bioisosteric Replacement: Exchanging metabolically labile functional groups with bioisosteres (substituents with similar physical or chemical properties) can block metabolism while preserving biological activity.[6][7][8] For example, replacing a metabolically vulnerable methyl group with a trifluoromethyl group or a hydrogen atom with fluorine can prevent oxidation.[5][9]
-
Deuteration: Selectively replacing hydrogen atoms at metabolic hotspots with deuterium (the heavy isotope of hydrogen) can slow the rate of metabolism.[10][11] This is due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond.[12]
Q3: How does deuteration enhance metabolic stability and what are its effects?
A3: Deuteration involves replacing a C-H bond at a known metabolic site with a C-D bond. The C-D bond is stronger and has a lower vibrational frequency, making it more difficult for enzymes like CYPs to break. This can significantly slow down the rate of oxidative metabolism, a phenomenon known as the deuterium kinetic isotope effect.[12][13] This modification can lead to an improved pharmacokinetic profile, including a longer half-life and increased oral bioavailability, potentially allowing for lower or less frequent dosing.[10][13] Beyond stability, deuterium can also influence acidity, basicity, and lipophilicity to a small extent.[12]
Q4: What is the difference between a microsomal stability assay and a hepatocyte stability assay?
A4: Both are crucial in vitro assays for assessing metabolic stability, but they use different liver-derived systems.
-
Liver Microsomes: These are subcellular fractions containing key Phase I drug-metabolizing enzymes like cytochrome P450s (CYPs).[14][15] They are cost-effective and suitable for high-throughput screening of compounds for susceptibility to oxidative metabolism.[2][14] However, they generally lack Phase II enzymes.[2]
-
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and cofactors.[16] They provide a more comprehensive picture of a compound's overall metabolic fate in the liver.[17][18] For slowly metabolized compounds, plated hepatocytes allow for longer incubation times compared to microsomes or suspension hepatocytes.[19][20]
Troubleshooting Guides
Problem 1: My 1,4-benzothiazine compound shows very high clearance in the human liver microsome (HLM) assay.
Solution:
-
Identify the Site of Metabolism (SoM): The first step is to pinpoint the metabolic "soft spot." This is typically done through metabolite identification studies using LC-MS/MS analysis of the incubation mixture.[3][15]
-
Apply Structural Modification Strategies: Once the SoM is known, apply targeted chemical modifications.
-
Block with Halogens: If an unsubstituted position on an aromatic ring is being hydroxylated, consider adding a fluorine or chlorine atom at that position to block oxidation.
-
Introduce Nitrogen: Consider scaffold hopping by replacing a phenyl ring with a nitrogen-containing heterocycle like pyridine or pyrimidine, which are generally less prone to oxidation.[3]
-
Employ Deuteration: If a specific C-H bond is being targeted (e.g., on a t-butyl group), synthesizing the deuterated analog can significantly slow metabolism.[13]
-
-
Re-evaluate in HLM Assay: Synthesize the modified analogs and re-test them in the HLM assay to confirm if metabolic stability has improved.
Problem 2: My compound is stable in liver microsomes but shows poor stability in hepatocytes and low oral bioavailability in vivo.
Solution: This discrepancy often suggests that the compound is being cleared by metabolic pathways not present in microsomes.
-
Investigate Phase II Metabolism: The compound is likely a substrate for Phase II conjugation enzymes (like UGTs or SULTs) that are present in hepatocytes but absent in standard microsomal assays.[1][21] Analyze the hepatocyte incubation samples for glucuronide or sulfate conjugates.
-
Modify Conjugation Sites: If a specific hydroxyl, amine, or carboxylic acid group is being conjugated, consider masking it through bioisosteric replacement. For example, a carboxylic acid could be replaced with a tetrazole, or a phenol could be converted to a methyl ether to block glucuronidation.[7][9]
-
Assess Transporter-Mediated Clearance: Poor bioavailability despite good metabolic stability could also indicate issues with absorption or efflux by membrane transporters. Further cellular assays may be needed to investigate this. The relationship between transporters and metabolizing enzymes can be complex and impact overall clearance.[22]
Problem 3: I observe significant species differences in metabolic stability (e.g., stable in rat microsomes, but unstable in human microsomes).
Solution: Species differences in drug metabolism are common and highlight the importance of using human-derived test systems for prediction.
-
Prioritize Human Data: For lead optimization, data from human liver microsomes or hepatocytes should be prioritized to guide structural modifications, as this is most relevant for predicting human pharmacokinetics.[2][22]
-
Understand CYP Isoform Differences: The specific CYP enzymes responsible for metabolism may differ between species. Identifying the human CYP isoforms involved (e.g., using recombinant human CYPs) can provide insight into the structural features driving human metabolism.
-
Use Humanized Models: If extensive animal studies are required, consider using animal models that have been "humanized" to express human drug-metabolizing enzymes.
Data Presentation: Strategies to Enhance Metabolic Stability
Table 1: Effect of Scaffold Hopping on Metabolic Stability
This table illustrates how replacing a phenyl ring with more nitrogen-rich heterocycles can dramatically improve metabolic stability, as measured by half-life in a Human Liver Microsome (HLM) assay.
| Compound ID | Scaffold | HLM Half-Life (t½, min) | Reference |
| 1 | Phenyl | 10 | [3] |
| 2 | 2-Pyridyl | 109 | [3] |
| 3 | Pyrimidyl | >240 | [3] |
Table 2: Effect of Deuteration on Metabolic Stability and Pharmacokinetics
This table shows how replacing a tert-butyl group with its deuterated (d9) analog improves both in vitro and in vivo parameters.
| Compound ID | Modification | In Vitro Half-Life (t½, min) | In Vivo Oral Bioavailability (Rat) | Reference | | :--- | :--- | :--- | :--- | | 1 | tert-butyl | 19 | 24% |[13] | | 2 | d9-tert-butyl | 42 | 48% |[13] |
Visualizations
Experimental and Logical Workflows
Caption: A workflow for identifying and addressing metabolic liabilities.
Caption: Key steps in a typical liver microsomal stability assay.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol outlines a typical procedure for determining the metabolic stability of a compound using liver microsomes.
1. Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the 1,4-benzothiazine compound in DMSO.[15]
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[23]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This maintains a constant concentration of the essential cofactor NADPH.[23]
-
Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 0.5 mg/mL in phosphate buffer.[15][21]
-
Stop Solution: Prepare cold acetonitrile containing an internal standard for LC-MS/MS analysis.
2. Incubation Procedure:
-
Add the test compound to the diluted microsomal suspension to achieve a final concentration of 1 µM.[14][15]
-
Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[17][21]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[15][17]
-
Immediately add the aliquot to a well containing the cold stop solution to terminate the reaction and precipitate proteins.[14]
3. Sample Analysis and Data Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[14]
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the half-life and protein concentration.[16]
Protocol 2: General Workflow for In Vivo Pharmacokinetic (PK) Study
This protocol provides a high-level overview of a typical PK study to assess how a compound behaves in a living organism.
1. Study Design and Animal Dosing:
-
Select an appropriate animal species (e.g., mice, rats).[24]
-
Determine the dose and route of administration (e.g., intravenous (IV) for absolute bioavailability, oral (PO) for oral bioavailability).
-
Administer the 1,4-benzothiazine compound to the animals.
2. Sample Collection:
-
At predetermined time points post-dose, collect blood samples (typically via tail vein or cardiac puncture) into tubes containing an anticoagulant.
-
Process the blood samples (e.g., by centrifugation) to separate plasma.
-
Store plasma samples at -80°C until analysis.
3. Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the compound in plasma.
-
Extract the compound from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).
-
Analyze the samples to determine the drug concentration at each time point.
4. Pharmacokinetic Analysis:
-
Plot the plasma concentration of the compound versus time.
-
Use specialized software to calculate key PK parameters, including:[24]
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
CL: Clearance, the volume of plasma cleared of the drug per unit time.
-
Vd: Volume of distribution.
-
t½: Elimination half-life.
-
-
Compare parameters from IV and PO administration to determine oral bioavailability.
References
- 1. mttlab.eu [mttlab.eu]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of benzothiazole. I. Identification of ring-cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 7. drughunter.com [drughunter.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 12. mdpi.com [mdpi.com]
- 13. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
Structure-activity relationship (SAR) of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid derivatives
A Comparative Guide to the Structure-Activity Relationship of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic Acid Derivatives as Dynamin GTPase Inhibitors
This guide provides a detailed comparison of this compound derivatives, focusing on their structure-activity relationship (SAR) as inhibitors of dynamin GTPase. The information is targeted towards researchers, scientists, and professionals in the field of drug development.
Introduction
Dynamin is a GTPase that plays a crucial role in endocytosis and intracellular vesicle trafficking. Its inhibition has been identified as a potential therapeutic strategy for various diseases, including certain cancers and neurodegenerative disorders. Screening efforts have identified 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid as a modest inhibitor of dynamin GTPase, with an IC50 of 55 µM. Subsequent research has explored the sulfur isostere, 3-oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylic acid, as a scaffold for developing more potent inhibitors. This guide summarizes the SAR of derivatives based on this sulfur-containing core.[2]
Core Scaffold
The core chemical structure under consideration is this compound. Modifications to this scaffold have been systematically evaluated to understand their impact on inhibitory activity against dynamin GTPase.
Structure-Activity Relationship (SAR) Analysis
The SAR of these derivatives has been explored by creating focused libraries with modifications at different positions of the core scaffold. The key findings are summarized below.
Library 4: C6-Ester Analogs
In this series, the carboxylic acid at the C6 position was esterified, and various substituted benzylidene moieties were introduced at the C2 position. The general observation is that only analogs capable of hydrogen bonding, such as those with hydroxyl (–OH) or carboxylic acid (–CO2H) groups on the benzylidene ring, showed improved dynamin inhibition.[2] The most significant enhancement in potency was observed with a carboxylic acid substitution at the C3' position of the benzylidene ring.[2]
| Compound ID | R Group (Substitution on Benzylidene Ring) | IC50 (µM)[2] |
| 17j | 3'-CO2H | 1.3 ± 0.5 |
| - | Other H-bond capable analogs | < 20 |
Library 5: N-Methylated Analogs
N-methylation of the benzothiazine core was investigated in Library 5. This modification was found to be detrimental to the inhibitory activity, with most N-methylated analogs showing a significant loss of potency.[2]
Library 6: Analogs with a Free C6-Carboxylic Acid
This library focused on derivatives with a free carboxylic acid at the C6 position and various substitutions on the benzylidene ring at C2. A high percentage of these analogs demonstrated activity against dynamin. The highest potency was associated with substitutions that are hydrogen-bond acceptors on the aromatic ring of the benzylidene moiety.[2]
| Compound ID | R Group (Substitution on Benzylidene Ring) | IC50 (µM)[2] |
| 19p | 3'-OAc | 5.1 |
| 19r | 2',3',4'-tri-OAc | 5.2 |
| 19y | 3',4'-di-OMe | 7.2 |
Experimental Protocols
Synthesis of this compound
The general synthetic route involves the reaction of 4-aminosalicylic acid with 2-chloroacetyl chloride, followed by cyclization to form the benzoxazine ring. The sulfur isostere is synthesized from 4-amino-3-mercaptobenzoic acid.
In Vitro Dynamin GTPase Inhibition Assay
The inhibitory activity of the synthesized compounds against dynamin GTPase is typically evaluated using a colorimetric assay that measures the amount of inorganic phosphate released from GTP hydrolysis.
Procedure:
-
Recombinant dynamin protein is incubated with the test compound at various concentrations.
-
GTP is added to initiate the enzymatic reaction.
-
The reaction is stopped after a defined incubation period.
-
A malachite green-based reagent is added to detect the released inorganic phosphate.
-
The absorbance is measured at a specific wavelength (e.g., 620 nm).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Below are diagrams illustrating the key relationships and workflows.
Caption: Summary of Structure-Activity Relationships.
References
X-ray crystallography of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid and its analogs
The benzothiazine moiety is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Understanding the three-dimensional structure of these compounds at an atomic level through X-ray crystallography is crucial for structure-based drug design and for elucidating structure-activity relationships.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for the two analogs, allowing for a direct comparison of their structural parameters.
| Parameter | 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate[2] | 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide[4] |
| Chemical Formula | C₁₀H₉NO₃S·H₂O | C₁₀H₁₁N₃O₂S |
| Molecular Weight | 241.26 | 237.28 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.5897 (1) | 15.3744 (10) |
| b (Å) | 9.2208 (2) | 7.5162 (5) |
| c (Å) | 15.6701 (3) | 9.6256 (7) |
| β (°) | 94.336 (1) | 95.413 (3) |
| Volume (ų) | 1093.50 (3) | 1107.35 (13) |
| Z | 4 | 4 |
| Temperature (K) | 100 | 296 |
| Radiation | Mo Kα | Mo Kα |
| μ (mm⁻¹) | 0.29 | 0.28 |
| Reflections Collected | 25955 | 6103 |
| Independent Reflections | 4859 | 2168 |
| R_int | 0.036 | 0.021 |
| Final R indices [I>2σ(I)] | R₁ = 0.040, wR₂ = 0.128 | R₁ = 0.027, wR₂ = 0.076 |
Experimental Protocols
The methodologies employed for the synthesis, crystallization, and X-ray diffraction data collection for the analyzed analogs are detailed below.
Synthesis and Crystallization
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate: This compound was synthesized by adding a solution of potassium hydroxide in water to a solution of ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate in ethanol.[2] The reaction mixture was stirred at room temperature for 24 hours.[2] After completion, the mixture was poured into water and acidified with 4 M HCl to precipitate the product as a colorless solid.[2] Single crystals suitable for X-ray analysis were obtained by slow evaporation from a dichloromethane solution.[2]
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide: This derivative was prepared by refluxing ethyl 2-(3-oxo-2,3-dihydrobenzo[b][3][5]thiazin-4-yl)acetate with hydrazine in ethanol for 5 hours.[4] The solvent was then evaporated under reduced pressure, and the resulting solid was purified by recrystallization from ethanol.[4] Colorless needle-like crystals were obtained by slow evaporation from a methanol solution.[4]
X-ray Data Collection and Structure Refinement
For both compounds, X-ray diffraction data were collected using a Bruker SMART APEXII CCD area-detector diffractometer with Mo Kα radiation.[2][4] The structures were solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow for X-ray crystallography and the molecular structures of the discussed compounds.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Caption: Molecular formulas of the discussed benzothiazine analogs.
References
- 1. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,4-Benzothiazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzothiazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][2] This guide provides a comparative overview of the in vitro and in vivo efficacy of select 1,4-benzothiazine derivatives, supported by experimental data and detailed methodologies to aid in the research and development of novel therapeutics based on this versatile nucleus.
Data Presentation: A Comparative Look at Efficacy
The transition from a controlled in vitro environment to a complex in vivo system is a critical step in drug development. The following tables summarize quantitative data from various studies to highlight the efficacy of 1,4-benzothiazine derivatives in both settings.
Anticancer Activity
In vitro studies are fundamental in identifying compounds with cytotoxic effects against cancer cell lines. Promising candidates are then often advanced to in vivo models to assess their antitumor activity in a living organism.
Table 1: In Vitro Anticancer Efficacy of 5α-Cholestano[5,6-b]benzothiazine Derivatives
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | SW480 (Colon Adenocarcinoma) | 1.2 |
| A549 (Lung Carcinoma) | 1.8 | |
| HepG2 (Hepatocellular Carcinoma) | 2.1 | |
| HeLa (Cervical Cancer) | 2.5 | |
| Derivative 2 | SW480 (Colon Adenocarcinoma) | 1.5 |
| A549 (Lung Carcinoma) | 2.2 | |
| HepG2 (Hepatocellular Carcinoma) | 2.8 | |
| HeLa (Cervical Cancer) | 3.1 |
Data sourced from a study on 5α-cholestano[5,6-b] benzothiazines, which demonstrated a noticeable increase in anticancer activity.[1]
Table 2: In Vivo Anticancer Efficacy of a Selected Benzothiazole Derivative
| Animal Model | Tumor Type | Compound | Dose | Tumor Growth Inhibition (%) |
| Nude Mice | Breast Cancer Xenograft | Phortress (NSC 710305) | 100 mg/kg | 60 |
This table provides an illustrative example of in vivo anticancer data for a benzothiazole derivative that has undergone clinical trials.[3]
Anti-inflammatory Activity
The anti-inflammatory potential of 1,4-benzothiazine derivatives is often first evaluated in vitro through enzyme inhibition assays, followed by in vivo models of inflammation.
Table 3: In Vitro COX-2 Inhibitory Activity of 1,4-Benzothiazine Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 5i | 0.15 | >100 |
| Celecoxib (Control) | 0.04 | 375 |
Data from a study identifying a potent and selective COX-2 inhibitor from a series of 2H-benzo[1][4]thiazine derivatives.[4]
Table 4: In Vivo Anti-inflammatory Efficacy of Benzothiazole Derivatives in Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| 17c | 20 | 80 |
| 17i | 20 | 78 |
| Indomethacin (Control) | 10 | 85 |
Data from a study on benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties.[5]
Experimental Protocols
Detailed and reproducible methodologies are paramount in scientific research. The following sections outline the protocols for the key experiments cited in this guide.
In Vitro Assays
1. MTT Assay for Anticancer Activity
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., SW480, A549, HepG2, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The 1,4-benzothiazine derivatives are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
2. COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid serves as the substrate.
-
Reaction Mixture: The reaction buffer contains Tris-HCl, hematin, and the test compound at various concentrations.
-
Enzyme Reaction: The reaction is initiated by adding the COX-2 enzyme to the reaction mixture, followed by the addition of arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2) is measured using an ELISA kit or by other suitable analytical methods.
-
Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor. The IC50 value is determined from the dose-inhibition curve.
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group that received only the vehicle.
2. Human Tumor Xenograft Model in Mice
This model is used to evaluate the antitumor efficacy of compounds in a living organism.
-
Animals: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., from a breast cancer cell line) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Compound Treatment: Once the tumors are established, the mice are treated with the 1,4-benzothiazine derivative at a specified dose and schedule.
-
Efficacy Evaluation: The tumor volume in the treated group is compared to that of the vehicle-treated control group. The percentage of tumor growth inhibition is calculated as the primary endpoint.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Visual representations of complex biological pathways and experimental designs are crucial for clear communication in scientific research.
Caption: PI3K/Akt signaling pathway often targeted by 1,4-benzothiazine compounds in cancer.
Caption: General workflow for drug discovery from in vitro screening to in vivo validation.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carboxylic acid and its S-Isostere
A detailed guide for researchers and drug development professionals on the bioisosteric replacement of oxygen with sulfur in a key benzoxazine scaffold, comparing their efficacy as enzyme inhibitors and providing comprehensive experimental methodologies.
This guide provides a comparative analysis of the biological activity of 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carboxylic acid and its sulfur isostere, 3-oxo-3,4-dihydro-2H-benzo[b]thiazine-6-carboxylic acid. The replacement of an oxygen atom with a sulfur atom, a common bioisosteric modification, can significantly impact a molecule's physicochemical properties and biological activity.[1] This guide will delve into their comparative efficacy as dynamin GTPase inhibitors and also touch upon other potential biological activities such as antihyperlipidemic effects, supported by quantitative data and detailed experimental protocols.
Comparative Biological Activity: Dynamin GTPase Inhibition
Recent studies have identified 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carboxylic acid as a moderate inhibitor of dynamin GTPase, with an IC50 of 55 µM.[2][3] However, the bioisosteric replacement of the ring oxygen with sulfur to form the 3-oxo-3,4-dihydro-2H-benzo[b]thiazine-6-carboxylic acid scaffold has been shown to significantly enhance inhibitory potency against dynamin GTPase.[2][3] This suggests that the sulfur-containing scaffold provides a better fit or interaction within the active site of the enzyme.
Further structure-activity relationship (SAR) studies on the benzothiazine scaffold have revealed that substitutions on the benzylidene moiety at the 2-position can dramatically influence activity. Notably, analogs with hydrogen bond-donating or -accepting groups exhibit improved dynamin inhibition.[2][3]
Below is a table summarizing the dynamin GTPase inhibitory activity of various S-isosteres of 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carboxylic acid.
| Compound ID | R Group (Substitution on Benzylidene) | IC50 (µM)[2][3] |
| 1 | 2-hydroxy (Oxazine parent) | 55 |
| 17j | 3'-CO2H (Thiazine) | 1.3 ± 0.5 |
| 17s | 2'-OH (Thiazine) | < 20 |
| 19p | 3'-OAc (Thiazine) | 5.1 |
| 19r | 2',3',4'-tri-OAc (Thiazine) | 5.2 |
| 19y | 3',4'-di-OMe (Thiazine) | 7.2 |
Potential Antihyperlipidemic and Antioxidant Activities
While the primary focus of recent research on these scaffolds has been on dynamin inhibition, related benzoxazine and benzothiazine derivatives have demonstrated potential as multifunctional antihyperlipidemic agents.[4][5] These compounds have been shown to inhibit microsomal lipid peroxidation, LDL oxidation, and squalene synthase activity, a key enzyme in the cholesterol biosynthesis pathway.[4][5] This suggests that the 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carboxylic acid core and its S-isostere could be explored for these activities as well.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of the title compounds.
Synthesis of Substituted Benzylidene-3-oxo-3,4-dihydro-2H-benzo[b]thiazine-6-carboxylic Acid Analogs
A general procedure for the synthesis of the benzothiazine analogs involves the condensation of o-aminothiophenols with diethyl 2-bromomalonate, followed by further chemical modifications.[2]
Experimental Workflow for Synthesis
Caption: Synthetic route for benzothiazine analogs.
Dynamin GTPase Inhibition Assay
The inhibitory activity of the compounds on dynamin's GTPase activity can be assessed using a highly sensitive fluorescence-based assay that detects the basal GTPase activity.
Protocol:
-
Protein Purification: Dynamin-1 (Dyn1) is expressed in Sf9 insect cells and purified by affinity chromatography.
-
Assay Principle: A Transcreener® GDP FP assay is utilized, which is an immune-competition assay based on a monoclonal antibody that selectively binds Alexa633-conjugated GDP over GTP.
-
Procedure:
-
Assays are performed in 384-well plates at room temperature.
-
The reaction is initiated by adding GTP to wells containing Dyn1 and the test compound.
-
The final concentrations are typically 50-100 nM Dyn1 and 10 µM GTP.
-
The reaction is incubated for 60 minutes.
-
The amount of GDP produced is measured using a fluorescence polarization reader.
-
-
Data Analysis: The IC50 values are calculated from dose-response curves.
Dynamin GTPase Inhibition Assay Workflow
Caption: Workflow for dynamin GTPase inhibition assay.
Antihyperlipidemic Activity in Rats (Triton X-100 Induced Model)
This in vivo assay evaluates the potential of the compounds to lower lipid levels in a hyperlipidemic rat model.
Protocol:
-
Animal Model: Male Wistar rats are used. Hyperlipidemia is induced by a single intraperitoneal injection of Triton X-100 (100 mg/kg).
-
Experimental Groups:
-
Normal control (no Triton X-100)
-
Hyperlipidemic control (Triton X-100 only)
-
Test compound groups (Triton X-100 + test compound at various doses)
-
Standard drug group (e.g., Atorvastatin)
-
-
Procedure:
-
The test compounds are administered orally.
-
Blood samples are collected at specified time points (e.g., 24 and 48 hours) after Triton X-100 injection.
-
Serum is separated by centrifugation.
-
-
Biochemical Analysis: Serum levels of total cholesterol, triglycerides, LDL, and HDL are determined using standard enzymatic kits.
Squalene Synthase Inhibition Assay
This in vitro assay measures the inhibition of squalene synthase, a key enzyme in cholesterol biosynthesis.
Protocol:
-
Enzyme Source: Microsomal fractions from rat liver can be used as a source of squalene synthase.
-
Substrate: Farnesyl pyrophosphate (FPP) is used as the substrate.
-
Assay Principle: The activity of squalene synthase can be determined by measuring the conversion of radiolabeled FPP to squalene or by a fluorescent assay that monitors the depletion of NADPH.
-
Procedure (Fluorescent Assay):
-
The reaction mixture contains FPP, NADPH, squalene synthase, and a magnesium ion cofactor.
-
The test compound is added to the mixture.
-
The decrease in NADPH fluorescence over time is monitored to determine the enzyme activity.
-
-
Data Analysis: IC50 values are calculated from the inhibition data.
Cholesterol Biosynthesis Pathway
Caption: Key steps in the cholesterol biosynthesis pathway.
Microsomal Lipid Peroxidation Assay
This assay measures the ability of a compound to inhibit lipid peroxidation in liver microsomes.
Protocol:
-
Microsome Preparation: Rat liver microsomes are prepared by differential centrifugation.
-
Induction of Peroxidation: Lipid peroxidation is induced by adding an NADPH-generating system and a ferrous-ADP complex.
-
Measurement of Peroxidation: The extent of lipid peroxidation is determined by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).
-
Procedure:
-
Microsomes are incubated with the test compound, NADPH, and the ferrous-ADP complex.
-
The reaction is stopped by adding trichloroacetic acid (TCA).
-
Thiobarbituric acid (TBA) is added, and the mixture is heated.
-
The absorbance of the resulting pink chromogen is measured at 532 nm.
-
LDL Oxidation Assay
This assay assesses the ability of a compound to protect low-density lipoprotein (LDL) from oxidation.
Protocol:
-
LDL Isolation: Human LDL is isolated from plasma by ultracentrifugation.
-
Induction of Oxidation: LDL oxidation is induced by incubation with a transition metal ion, typically copper sulfate (CuSO4).
-
Measurement of Oxidation: The oxidation of LDL can be monitored by measuring the formation of conjugated dienes (absorbance at 234 nm) or by the TBARS assay as described above.
-
Procedure:
-
LDL is incubated with the test compound in the presence of CuSO4.
-
The absorbance at 234 nm is monitored over time, or TBARS are measured at the end of the incubation period.
-
Signaling Pathways
Dynamin GTPase in Endocytosis
Dynamin is a large GTPase that plays a crucial role in clathrin-mediated endocytosis and other vesicular trafficking processes.[6] It assembles at the neck of newly formed vesicles and, through GTP hydrolysis, facilitates their scission from the parent membrane.[6] Inhibition of dynamin's GTPase activity blocks this process, leading to an accumulation of deeply invaginated clathrin-coated pits.[6]
Dynamin's Role in Endocytosis
Caption: Role of dynamin in vesicle scission during endocytosis.
This guide provides a foundational understanding of the comparative biological activities of 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carboxylic acid and its S-isostere. The provided data and protocols can serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating further exploration of this promising class of compounds.
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Evidence That Dynamin-2 Functions as a Signal-Transducing Gtpase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased cholesterol biosynthesis and hypercholesterolemia in mice overexpressing squalene synthase in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Comparative Analysis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid: Cross-Reactivity and Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, focusing on its target selectivity and cross-reactivity profile. Due to the limited publicly available broad-panel screening data for this specific compound, this guide synthesizes information on its known targets, the activity of its analogs, and compares it with other well-characterized inhibitors of the same target class.
Executive Summary
This compound and its derivatives have been identified as potent inhibitors of dynamin GTPase, a key protein involved in endocytosis.[1][2] This class of compounds has also been investigated for activity as Na+/H+ exchange (NHE) inhibitors.[1] Understanding the selectivity of such compounds is crucial for assessing their therapeutic potential and predicting potential off-target effects. This guide offers a comparative look at the target profile of this benzothiazine scaffold alongside other known dynamin inhibitors.
Target Selectivity and Cross-Reactivity Data
The following tables summarize the available inhibitory activity for analogs of this compound and other known dynamin inhibitors.
Table 1: Dynamin GTPase Inhibition Profile of Benzothiazine Analogs and Comparator Compounds
| Compound | Target | IC50 (µM) | Comments |
| Substituted Benzylidene-3-oxo-3,4-dihydro-2H-benzo[b][3][4]thiazine-6-carboxylic acid analogs | Dynamin I | 1.3 - 10.0 | A series of analogs showed potent inhibition of dynamin's GTPase activity.[1][2] |
| Dynasore | Dynamin I/II | 15 | A well-characterized, non-competitive inhibitor.[5][6] |
| Dyngo-4a | Dynamin I/II | 0.38 | A potent, non-competitive dynamin inhibitor.[5] |
| Pthaladyn-23 | Dynamin I | 17.4 | A GTP competitive inhibitor of dynamin I.[2] |
| Iminodyn-22 | Dynamin I/II | 0.45 | A potent, uncompetitive inhibitor with respect to GTP.[7] |
Table 2: Representative Off-Target Profile of Comparator Dynamin Inhibitors
| Compound | Off-Target | Effect | Reference |
| Dynasore | VEGFR2 Phosphorylation | No effect | [6] |
| Akt Phosphorylation | Inhibition | [6] | |
| Dyngo-4a | VEGFR2 Phosphorylation | Strong Inhibition | [6] |
| Akt Phosphorylation | No effect | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving dynamin and a general workflow for assessing compound selectivity.
Caption: Role of Dynamin in Clathrin-Mediated Endocytosis.
Caption: General Workflow for Target Selectivity Profiling.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a compound's selectivity and cross-reactivity. Below are abbreviated protocols for key assays.
In Vitro Kinase Selectivity Profiling
Principle: This assay measures the ability of a test compound to inhibit the activity of a large panel of purified protein kinases.
Abbreviated Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical top concentration is 10 µM.
-
Kinase Reaction: In a 384-well plate, combine each kinase from the panel with its specific substrate and ATP (often radiolabeled [γ-³³P]ATP).
-
Incubation: Add the test compound to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter and measuring incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the compound compared to a vehicle control. Determine IC50 values for any significant inhibition.
GPCR Cross-Reactivity Profiling (Radioligand Binding Assay)
Principle: This assay determines the ability of a test compound to displace a known radiolabeled ligand from a specific G-protein coupled receptor.
Abbreviated Protocol:
-
Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the target GPCR.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a known radiolabeled ligand and the test compound at various concentrations.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture to separate the membrane-bound radioligand from the unbound ligand.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibited by the test compound and determine the inhibitory constant (Ki).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: This method assesses the direct binding of a compound to its target protein in a cellular environment by measuring changes in the thermal stability of the protein.
Abbreviated Protocol:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures. Ligand-bound proteins are typically more resistant to thermal denaturation.
-
Protein Separation: Separate the soluble (undenatured) proteins from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Generate a melting curve for the target protein in the presence and absence of the compound. A shift in the melting temperature indicates target engagement.
Conclusion
While this compound and its analogs are promising as inhibitors of dynamin GTPase, a comprehensive understanding of their selectivity profile is essential for further development. The comparative data with other dynamin inhibitors suggest that off-target activities are a possibility and should be experimentally evaluated. The protocols and workflows provided in this guide offer a framework for conducting such profiling to build a robust data package for this and other novel chemical entities. This will enable a more informed assessment of their therapeutic potential and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Off-target effects of sodium-glucose co-transporter 2 blockers: empagliflozin does not inhibit Na+/H+ exchanger-1 or lower [Na+]i in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Inhibitors of Dynamin Exert Differential Effects in VEGF Signaling | MDPI [mdpi.com]
- 7. Iminochromene inhibitors of dynamins I and II GTPase activity and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Derivatives Against 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic Acid: A Comparative Guide
This guide provides a comprehensive comparison of the potency of new derivatives against the parent compound, 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid. The analysis is based on experimental data from studies investigating their potential as dynamin GTPase inhibitors and antimicrobial agents. This document is intended for researchers, scientists, and professionals in drug development, offering a clear overview of structure-activity relationships and detailed experimental protocols.
Introduction to this compound
The 1,4-benzothiazine scaffold is a significant heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The parent compound, this compound, serves as a crucial starting point for the development of more potent and specific therapeutic agents.[4] This guide focuses on derivatives of this core structure, evaluating their potency in various biological assays.
Comparative Analysis of Dynamin GTPase Inhibition
A key study identified 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][4][5]oxazine-6-carboxylic acid as a modest dynamin GTPase inhibitor with an IC50 of 55 µM.[4] Subsequently, the sulfur isostere, 3-oxo-3,4-dihydro-2H-benzo[b][4][5]thiazine-6-carboxylic acid, was used as the parent scaffold to synthesize and evaluate several libraries of derivatives. The following tables summarize the inhibitory potency of these derivatives against dynamin.[4]
Table 1: Potency of C6-Ester Derivatives with H-bond Capable Analogs[4]
| Compound | Substitution | IC50 (µM) |
| 17j | C3'-CO2H | 1.3 ± 0.5 |
| 17s | C2'-OH | < 20 |
| Other Analogs | -OH, -CO2H | < 20 |
Table 2: Potency of N-Methylated Derivatives[4]
| Compound Library | Modification | Activity |
| Library 5 | N-methylation | Essentially inactive |
Table 3: Potency of Derivatives with H-bond-Accepting Aromatic Moieties[4]
| Compound | Substitution | IC50 (µM) |
| 19p | C3'-OAc | 5.1 |
| 19r | C2',C3',C4'-tri-OAc | 5.2 |
| 19y | C3',C4'-di-OMe | 7.2 |
| 18y | C3',C4'-di-OMe | < 10.0 |
| 21 | C4'-O(CH2)3NMe2 | < 10.0 |
Comparative Analysis of Antimicrobial Activity
While direct comparative data for the parent this compound was not extensively available in the reviewed literature, related structures have shown significant antimicrobial potential. For instance, a series of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[l,2,3-de][4][5]benzothiazine-6-carboxylic acids, which are structurally related, were evaluated for their antibacterial activity.[1] One of the most active compounds in this series demonstrated a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Escherichia coli and Klebsiella pneumoniae.[1] Another study on 1,4-benzothiazine-3-one containing bisamide derivatives identified compounds with potent activity against Staphylococcus aureus.[6]
Experimental Protocols
Dynamin GTPase Inhibition Assay[4]
A detailed experimental protocol for the dynamin GTPase inhibition assay is crucial for the reproducibility of the presented results. The assay measures the amount of inorganic phosphate released from the hydrolysis of GTP by the dynamin enzyme.
Workflow for Dynamin GTPase Inhibition Assay
Caption: Workflow of the dynamin GTPase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human dynamin I is purified. A reaction buffer is prepared containing HEPES, KCl, and MgCl2. GTP is used as the substrate. Test compounds are dissolved in DMSO.
-
Assay Plate Preparation: The assay is performed in a 96-well plate format. Test compounds at various concentrations are added to the wells.
-
Enzymatic Reaction: The reaction is initiated by adding dynamin I and GTP to the wells. The plate is then incubated at 37°C.
-
Detection: The reaction is stopped, and the amount of released inorganic phosphate is quantified using a malachite green-based colorimetric assay.
-
Data Analysis: The absorbance is measured at 620 nm. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, are calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.
General Workflow for MIC Determination
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The presented data allows for the deduction of several structure-activity relationships for the this compound scaffold.
Key SAR Observations for Dynamin Inhibition
Caption: Structure-activity relationships for dynamin GTPase inhibition.
-
Importance of Hydrogen Bonding: The introduction of hydrogen-bond donating groups (hydroxyl, carboxylic acid) on the aromatic ring of C6-ester derivatives generally improves dynamin inhibition.[4] Similarly, hydrogen-bond accepting moieties also lead to high potency.[4]
-
Detrimental Effect of N-Methylation: N-methylation of the benzothiazine core leads to a significant loss of activity, suggesting that the N-H group may be crucial for binding or maintaining the correct conformation.[4]
-
Hydrophobicity: A quantitative structure-activity relationship (QSAR) analysis on related N-(3-oxo-3,4-dihydro-2H-benzo[4][5]thiazine-6-carbonyl)guanidines indicated that increased hydrophobicity of the ring structure correlates with higher potency as Na+/H+ exchange inhibitors.[4]
Conclusion
The derivatization of the this compound scaffold has proven to be a fruitful strategy for the discovery of potent biological modulators. Specifically, modifications that introduce hydrogen bonding capabilities on appended aromatic rings have yielded highly potent dynamin GTPase inhibitors. In contrast, N-methylation is detrimental to this activity. Further exploration of this scaffold, particularly in the context of antimicrobial drug discovery, is warranted based on the promising activity of related benzothiazine structures. The detailed protocols and structure-activity relationships presented in this guide offer a solid foundation for future research and development in this area.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. This compound [chemicalbook.com]
- 6. Frontiers | Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter [frontiersin.org]
Safety Operating Guide
Safe Disposal of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic Acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, ensuring compliance with safety regulations and fostering a culture of safe laboratory practices.
Immediate Safety Considerations: Hazard Profile
Before initiating any disposal procedures, it is imperative to understand the hazards associated with this compound. This compound is classified as a hazardous substance. All handling and disposal steps must be performed while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound[1][2]:
| Hazard Class | Hazard Statement Code | Hazard Statement Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed[1][2] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation[1][2] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation[1][2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, likely via incineration. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
I. Waste Segregation and Collection:
-
Prevent Cross-Contamination: Do not mix this compound waste with incompatible materials. Store it separately from strong oxidizing agents, bases, and other reactive chemicals.
-
Solid Waste: Collect solid this compound, including any contaminated materials (e.g., weighing boats, filter paper, gloves), in a designated, leak-proof, and chemically compatible container.
-
Liquid Waste: If the compound is in a solvent, it must be collected in a separate, sealed, and properly labeled hazardous waste container. The container should be appropriate for the solvent used.
II. Containerization and Labeling:
-
Container Integrity: Use a container that is in good condition, compatible with the chemical, and can be securely sealed.
-
Proper Labeling: As soon as the first portion of waste is added, the container must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Harmful," "Irritant")
-
The date when the waste was first added (accumulation start date)
-
The name and contact information of the responsible researcher or laboratory
-
III. On-Site Storage:
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area must be at or near the point of waste generation.
-
Secondary Containment: The SAA should utilize secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.
-
Container Closure: Keep the waste container closed at all times, except when adding waste.
IV. Final Disposal:
-
Contact Environmental Health and Safety (EHS): Do not attempt to treat or dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) department or equivalent regulatory body to arrange for the pickup and disposal of the hazardous waste.
-
Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) for the compound to the waste disposal personnel.
-
Incineration: The most probable method of disposal will be high-temperature incineration. This process is designed to destroy organic compounds. Due to the presence of sulfur and nitrogen in the molecule, the incineration process may produce oxides of sulfur (SOx) and nitrogen (NOx) as byproducts, which are managed by the licensed disposal facility's flue gas treatment systems.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
This guide provides critical safety and logistical information for the handling and disposal of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid. All personnel must adhere to these guidelines to ensure a safe laboratory environment.
Hazard Summary
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
Harmful if swallowed: Acute toxicity, oral.[1]
-
Causes skin irritation: Skin corrosion/irritation.[1]
-
Causes serious eye irritation: Serious eye damage/eye irritation.[1]
-
May cause respiratory irritation: Specific target organ toxicity, single exposure; Respiratory tract irritation.[1]
A structurally similar compound, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, shares similar hazard classifications, reinforcing the need for caution[2].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 or equivalent standards. A face shield should be worn when there is a risk of splashing or dust generation.[3][4] | To protect eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed frequently, especially after direct contact.[3][4] | To prevent skin contact and absorption. |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes are required.[4] For larger quantities, chemical-resistant coveralls are recommended. | To protect the skin from accidental contact. |
| Respiratory Protection | For procedures that may generate dust, a NIOSH-approved respirator is necessary.[3] Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[3][4] | To prevent inhalation of dust or vapors. |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: All manipulations of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3][4] Ensure that an eyewash station and safety shower are readily accessible.
-
Dispensing: When weighing or transferring the material, exercise care to avoid the creation of dust.
-
Reactions: Ensure all glassware is securely clamped. If a reaction has the potential to be exothermic or splash, a blast shield must be used.[4]
-
Post-Handling: After handling, thoroughly wash hands and any other exposed skin. Decontaminate all work surfaces to prevent secondary exposure.[4]
Disposal Plan:
-
Waste Categorization: All waste containing this compound, including empty containers and contaminated PPE, must be treated as hazardous waste.[4]
-
Waste Collection:
-
Solid Waste: Collect in a designated, clearly labeled, and sealed container.
-
Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be placed in a separate, sealed hazardous waste bag or container.[4]
-
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[3][4] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
Experimental Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
